5-Chloro-2,4-difluorobenzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMMBJBQUHJIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649950 | |
| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924818-16-6 | |
| Record name | 5-Chloro-2,4-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2,4-difluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine (CAS 924818-16-6)
This document provides a comprehensive technical overview of 5-Chloro-2,4-difluorobenzylamine, a critical fluorinated building block for professionals engaged in pharmaceutical research, drug discovery, and fine chemical synthesis. We will move beyond simple data recitation to explore the compound's synthesis, mechanistic utility, and practical handling, grounded in established chemical principles and safety protocols.
Section 1: Core Compound Identity and Physicochemical Profile
This compound is a substituted benzylamine derivative. The strategic placement of three halogen atoms—two fluorine and one chlorine—on the phenyl ring imparts unique electronic and steric properties that are highly valuable in medicinal chemistry. These substitutions can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The primary amine group provides a reactive handle for a wide array of synthetic transformations.
The compound's essential properties are summarized below for quick reference.
Table 1: Physicochemical and Logistical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 924818-16-6 | [3][4][5] |
| Molecular Formula | C₇H₆ClF₂N | [3][5] |
| Molecular Weight | 177.58 g/mol | [3][5] |
| Synonyms | (5-Chloro-2,4-difluorophenyl)methanamine | |
| Appearance | Liquid or semi-solid | |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
| MDL Number | MFCD09996907 |[4][7] |
Section 2: Synthesis Pathway and Methodological Rationale
The synthesis of substituted benzylamines like this compound is most commonly achieved through the reductive amination of the corresponding benzaldehyde. This method is favored in both research and industrial settings for its high efficiency, operational simplicity, and the availability of starting materials.
The logical precursor is 5-chloro-2,4-difluorobenzaldehyde. The transformation proceeds via the formation of an intermediate imine, which is then reduced in situ to the target primary amine.
Caption: Workflow for the synthesis of this compound.
Field-Proven Experimental Protocol: Reductive Amination
This protocol is a representative methodology based on established chemical processes for similar structures.[8][9]
Objective: To synthesize this compound from 5-chloro-2,4-difluorobenzaldehyde.
Materials:
-
5-chloro-2,4-difluorobenzaldehyde
-
Methanol or Isopropyl Alcohol (solvent)
-
Aqueous Ammonia (25-30%)
-
Raney Nickel (catalyst), 50% slurry in water
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (autoclave/hydrogenator)
Step-by-Step Methodology:
-
Vessel Preparation: Charge the pressure reactor with the chosen alcohol solvent (e.g., isopropyl alcohol) and the Raney Nickel catalyst slurry.[9]
-
Causality: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of imines. The alcohol serves as a solvent that is compatible with all reactants and the reaction conditions.
-
-
Ammonia Addition: Add aqueous ammonia to the vessel. The ammonia serves as the nitrogen source for the amine.
-
Inerting and Heating: Seal the reactor. Purge the vessel first with nitrogen to remove oxygen, then with hydrogen. Heat the mixture to the target temperature (typically 60-80°C).[9]
-
Causality: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen. Heating increases the reaction rate for both imine formation and its subsequent reduction.
-
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 kg/cm ² or ~140 psi).[9]
-
Substrate Feed: Slowly feed a solution of 5-chloro-2,4-difluorobenzaldehyde dissolved in the same alcohol solvent into the reactor over several hours.
-
Causality: A slow, controlled feed of the aldehyde is crucial. This maintains a low concentration of the aldehyde relative to ammonia and hydrogen, which favors the formation of the primary amine and minimizes the formation of secondary amine impurities.
-
-
Reaction Monitoring: After the feed is complete, maintain the temperature and pressure and monitor the reaction's progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Trustworthiness: This filtration step is a self-validating control point. The complete removal of the pyrophoric catalyst is essential for safe downstream processing.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by vacuum distillation to yield the final high-purity this compound.
Section 3: Application in Modern Drug Discovery
The true value of this compound lies in its application as a molecular scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). The analogous, non-chlorinated compound, 2,4-difluorobenzylamine, is a well-known key intermediate in the synthesis of potent antiretroviral drugs, such as the HIV integrase inhibitor Dolutegravir.[10]
The 2,4-difluoro substitution pattern is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[10][11] The addition of the chlorine atom at the 5-position provides another point of modulation for medicinal chemists. This "tri-halogenated" pattern allows for fine-tuning of:
-
Binding Affinity: The chlorine atom can form specific halogen bonds or occupy hydrophobic pockets in a target enzyme, potentially increasing the drug's potency.
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The C-Cl bond is robust and can block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.[12]
Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.
Section 4: Safety, Handling, and Hazard Profile
As with any reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |
| H314 | Causes severe skin burns and eye damage | [13] | |
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
| | P310 | Immediately call a POISON CENTER or doctor/physician | |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.
-
Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, a respirator may be required.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound (CAS 924818-16-6) is more than a catalog chemical; it is a sophisticated design element for the modern medicinal chemist. Its tri-halogenated structure offers a unique combination of reactivity and property modulation that is essential for developing next-generation therapeutics. Understanding its synthesis via robust methods like reductive amination, appreciating its functional role in drug design, and adhering to strict safety protocols are key to unlocking its full potential in the laboratory and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem-contract.com [chem-contract.com]
- 4. 924818-16-6 | CAS DataBase [m.chemicalbook.com]
- 5. 924818-16-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. 924818-16-6 (5-Chloro-2,4-difluorophenyl)methanamine AKSci 5626AC [aksci.com]
- 7. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
5-Chloro-2,4-difluorobenzylamine molecular structure
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 5-Chloro-2,4-difluorobenzylamine. As a halogenated benzylamine derivative, this compound is a significant building block in medicinal chemistry and materials science, offering unique electronic and steric properties for the synthesis of novel molecules. This document details its physicochemical characteristics, offers an expert-driven predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust synthetic protocol, and discusses its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
Substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The introduction of halogen atoms onto the aromatic ring profoundly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct trifunctional substitution pattern, represents a versatile intermediate. The presence of two electron-withdrawing fluorine atoms and a chloro-substituent modifies the nucleophilicity of the benzylamine and provides multiple sites for further chemical elaboration. Understanding the core molecular structure and its empirical characterization is fundamental to harnessing its full potential in research and development. This guide serves as a detailed monograph on this compound, consolidating its known properties and providing expert interpretation of its expected analytical profile.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by a benzylamine core with three halogen substituents on the phenyl ring. The systematic IUPAC name for this compound is (5-Chloro-2,4-difluorophenyl)methanamine.[1] Its structural and physical properties are summarized below.
Molecular Diagram
Below is a 2D representation of the this compound structure, generated using the DOT language.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data Table
The key identifiers and physical properties of this compound are compiled in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | (5-Chloro-2,4-difluorophenyl)methanamine | [1] |
| CAS Number | 924818-16-6 | [1] |
| Molecular Formula | C₇H₆ClF₂N | [1] |
| Molecular Weight | 177.58 g/mol | [1] |
| Physical Form | Liquid or semi-solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich |
| InChI Key | CZMMBJBQUHJIGX-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Characterization: An Expert Predictive Analysis
While comprehensive, published spectra for this specific molecule are not widely available, its structure allows for a robust prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the compound after synthesis or purchase. The following predictions are based on established principles of spectroscopy and data from analogous structures.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals and two signals for the aminomethyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): Two signals are predicted, corresponding to the protons at C-3 and C-6. The proton at C-6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine at C-4 and the meta-fluorine at C-2. The proton at C-3 is expected to be a doublet of doublets, coupling to the adjacent fluorine atoms at C-2 and C-4.
-
Benzylic Protons (δ ~3.9-4.2 ppm): The two protons of the -CH₂- group are expected to appear as a singlet or a narrowly split doublet.
-
Amine Protons (δ ~1.5-2.5 ppm): The two -NH₂ protons will likely appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will be characterized by distinct C-F couplings.
-
Aromatic Carbons (δ 110-165 ppm): Six signals are expected. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield. The carbons adjacent to the fluorinated carbons will exhibit smaller two-bond couplings (²JCF). The carbon attached to chlorine (C-5) and the carbon attached to the aminomethyl group (C-1) will also be clearly identifiable.
-
Benzylic Carbon (δ ~40-45 ppm): A single signal for the -CH₂- carbon is expected.
-
-
¹⁹F NMR: The fluorine NMR will be the most definitive tool for confirming the substitution pattern. Two distinct signals are expected, each appearing as a doublet of doublets, reflecting coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[1]
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹.
-
N-H Bending (1590-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine is expected in this region.
-
C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands characteristic of the aromatic ring will be present.
-
C-F Stretching (1100-1300 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds will be a prominent feature.
-
C-Cl Stretching (700-850 cm⁻¹): A moderate to strong band is expected for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 177. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity approximately one-third of the main M⁺ peak.
-
Fragmentation: The most likely fragmentation pathway is the loss of the amino group (-NH₂) to form a stable benzyl cation at m/z 160. Further fragmentation of the aromatic ring may also be observed.
Representative Synthetic Protocol
While multiple synthetic routes may exist, a common and reliable method for preparing substituted benzylamines is via the Delepine reaction or reductive amination of the corresponding benzaldehyde. A plausible and robust multi-step synthesis starting from 1-chloro-2,4-difluorobenzene is detailed below, adapted from established methodologies for similar compounds.[4][5]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the proposed synthesis.
Caption: A three-step synthetic pathway to this compound.
Step-by-Step Methodology
Step 1: Synthesis of 5-Chloro-2,4-difluorobenzyl chloride
-
Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1-chloro-2,4-difluorobenzene (0.1 mol), paraformaldehyde (0.12 mol), and zinc chloride (0.05 mol) in 200 mL of an appropriate solvent like tetrahydrofuran (THF).
-
Reaction Execution: While stirring, slowly add 100 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the target benzyl chloride.
Step 2: Formation of the Quaternary Ammonium Salt
-
Reaction Setup: Dissolve the 5-Chloro-2,4-difluorobenzyl chloride (0.1 mol) in 200 mL of chloroform or THF.
-
Reaction Execution: Add hexamethylenetetramine (methenamine) (0.11 mol) to the solution. Stir the mixture at room temperature for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold solvent (chloroform or THF) to remove any unreacted starting material.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Suspend the collected quaternary ammonium salt (0.1 mol) in a mixture of 200 mL of ethanol and 100 mL of concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the salt to release the primary amine.
-
Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Make the solution basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Final purification can be achieved by vacuum distillation.
Applications in Research and Development
As a functionalized building block, this compound is valuable in several areas:
-
Pharmaceutical Development: This compound is an ideal starting material for synthesizing complex drug candidates. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the primary amine serves as a handle for introducing diverse functionalities through amide bond formation, reductive amination, or other N-alkylation reactions.[6][7]
-
Agrochemicals: Similar to other halogenated benzylamines, it can be used in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the biological activity and environmental persistence of the final product.[6]
-
Materials Science: The unique electronic properties conferred by the halogen atoms make it a candidate for incorporation into specialty polymers, coatings, and electronic materials to enhance properties like thermal stability and chemical resistance.[6]
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Classification: Danger. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid direct contact and inhalation. Keep the container tightly sealed and store in a cool, dry, and dark place as recommended. In case of exposure, seek immediate medical attention.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined molecular structure that imparts valuable properties for synthetic applications. Its characterization relies on a combination of standard spectroscopic techniques, for which a predictive framework has been provided. The outlined synthetic protocol offers a reliable method for its preparation. Proper understanding of its structure, properties, and safe handling procedures is essential for leveraging this versatile molecule in the advancement of pharmaceutical, agrochemical, and material sciences.
References
- 1. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 5. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-2,4-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,4-difluorobenzylamine is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring chloro, fluoro, and amino groups, provides a versatile scaffold for the construction of complex molecules. The incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.[1] Similarly, the presence of a chlorine atom can influence a compound's therapeutic efficacy.[2] This guide provides a comprehensive overview of the safety, handling, and potential applications of this compound, with a focus on its relevance in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 924818-16-6 | [3] |
| Molecular Formula | C₇H₆ClF₂N | [3] |
| Molecular Weight | 177.58 g/mol | [3] |
| Appearance | No data available for this specific compound. Structurally similar compounds like 2,4-difluorobenzylamine are colorless to light yellow liquids.[4] | |
| Boiling Point | No data available. | |
| Melting Point | No data available. | |
| Solubility | No data available. Similar compounds are generally soluble in organic solvents.[5] |
Hazard Identification and Toxicological Profile
Due to a lack of specific toxicological data for this compound, this section relies on information from structurally similar compounds, such as 2,4-difluorobenzylamine and 5-Chloro-2-fluorobenzylamine. It is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards.
GHS Hazard Classification (Anticipated, based on analogues):
-
Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[6][7]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[6]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled. Vapors or mists may be corrosive to the respiratory tract.
-
Skin Contact: Causes severe skin burns. Prolonged or repeated contact can lead to dermatitis.
-
Eye Contact: Causes serious eye damage, potentially leading to blindness.[8]
-
Ingestion: May be harmful if swallowed. Can cause severe burns to the mouth, throat, and stomach.[8]
Toxicological Data:
Risk Assessment and Management
A systematic approach to risk assessment is crucial when working with potentially hazardous chemicals.
Caption: A streamlined workflow for assessing and managing the risks associated with this compound.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is non-negotiable when handling this compound.
Engineering Controls:
-
Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential for comprehensive protection.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. | ASTM F739 |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and full-length pants. | NFPA 2112 |
| Footwear | Closed-toe, chemical-resistant safety shoes. | ASTM F2413 |
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Keep containers tightly closed when not in use.
-
Store away from strong oxidizing agents, strong acids, and acid chlorides.[8]
Emergency Procedures
Prompt and appropriate action during an emergency can significantly mitigate harm.
Caption: A decision tree for responding to emergencies involving this compound.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Applications in Drug Discovery and Development
Halogenated benzylamines are important building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. While specific examples for this exact molecule are limited in publicly available literature, the utility of closely related analogues is well-documented.
For instance, a derivative of 5-chloro-2,4-difluorophenylamine was instrumental in the discovery of an oral leukotriene C4 synthase inhibitor, AZD9898, developed as a potential new treatment for asthma. This highlights the potential of the 5-chloro-2,4-difluorophenyl motif in designing potent and selective drug candidates.
Furthermore, the related compound 2,4-difluorobenzylamine is a key intermediate in the synthesis of the antiretroviral drug dolutegravir, which is used to treat HIV infection. The difluorobenzyl moiety in dolutegravir enhances the drug's binding affinity and improves its pharmacokinetic profile.
Given these examples, it is plausible that this compound could be utilized in the development of new drugs targeting a range of diseases, including inflammatory conditions and viral infections. Its unique electronic and steric properties can be exploited by medicinal chemists to fine-tune the pharmacological properties of lead compounds.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. However, its handling requires a high degree of caution due to its presumed corrosive and irritant properties. By implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can safely harness the synthetic utility of this compound. A thorough understanding of its chemical properties and potential hazards is paramount for ensuring a safe and productive research environment.
References
- 1. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Commercial availability of 5-Chloro-2,4-difluorobenzylamine
An In-Depth Technical Guide to 5-Chloro-2,4-difluorobenzylamine: Commercial Availability, Applications, and Handling for Researchers
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] this compound (CAS No. 924818-16-6) has emerged as a valuable building block for scientists engaged in the synthesis of novel therapeutic agents and other advanced materials.[3] Its unique trifunctional substitution pattern—a reactive primary amine, and the ortho-fluoro, para-fluoro, and meta-chloro substituents—offers a versatile scaffold for creating complex molecular architectures.
This guide serves as a technical resource for researchers, chemists, and procurement managers, providing a comprehensive overview of the commercial availability, key properties, synthetic utility, and safety protocols associated with this compound.
Chemical Identity and Physicochemical Properties
Correctly identifying a starting material is the foundational step of any synthetic protocol. The key identifiers and properties of this compound are summarized below, providing the necessary data for experimental planning and quality assessment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 924818-16-6 | [4][5] |
| Molecular Formula | C₇H₆ClF₂N | [4][6] |
| Molecular Weight | 177.58 g/mol | [4][6] |
| IUPAC Name | (5-Chloro-2,4-difluorophenyl)methanamine | [6] |
| Synonyms | 5-chloro-2,4-difluorobenzyl amine | [6] |
| Purity | Typically ≥97% - 98% | [7][8] |
| MDL Number | MFCD08458696 | [5] |
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers. For researchers, the choice of supplier often depends on a balance of purity, quantity, lead time, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CofA). The commercial landscape for this intermediate is robust, with options ranging from small-scale quantities for initial screening to bulk quantities for larger-scale synthesis.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not specified | Varies (contact for pricing) | Distributed for Ambeed, Inc. Provides key documentation like CofA. |
| Matrix Scientific | Not specified | Varies | Lists CAS and MDL numbers for easy identification.[5] |
| Proactive Molecular Research | 98% | 10g | Specifies a 2-week lead time.[7] |
| Fuxin Pharmaceutical (via ChemicalBook) | 99% | 1kg, 25kg, or larger | Trader based in China, offering bulk quantities.[8] |
| Santa Cruz Biotechnology | Not specified | Varies | Marketed as a biochemical for proteomics research. |
| ChemContract | Not specified | Varies (contact for quote) | Categorized as an Amine, Benzyl Compound, and Fluorinated Compound.[4] |
The procurement process for a specialized reagent like this follows a logical workflow, from initial supplier identification to final application in the laboratory.
Applications in Drug Discovery and Agrochemical Synthesis
The true value of this compound lies in its utility as a synthetic intermediate. The fluorinated benzylamine moiety is a privileged scaffold in medicinal chemistry.[1][9] The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and increase binding affinity through favorable electrostatic interactions.[2] The chlorine atom provides an additional vector for modifying steric and electronic properties or for use as a handle in cross-coupling reactions.
While specific drugs derived from this exact starting material are proprietary, its structural analogues are key components in major therapeutic agents. For example, the related compound 2,4-difluorobenzylamine is a critical intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir.[1][10] This highlights the proven potential of the 2,4-difluorobenzyl moiety in creating highly effective pharmaceuticals. Researchers utilize this class of compounds to develop novel treatments in areas such as oncology, neurology, and infectious diseases.[3][9]
Synthetic Pathways and Quality Control
While specific, scaled-up industrial synthesis routes for this compound are proprietary, its synthesis can be conceptually understood through established organic chemistry reactions. A common approach for producing benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde.
Hypothetical Synthetic Protocol: Reductive Amination
This protocol is a generalized example of how a benzylamine could be synthesized from its corresponding aldehyde for illustrative purposes.
-
Reaction Setup: To a solution of 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or isopropanol, add ammonium hydroxide (excess) or another ammonia source.[11]
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under an inert atmosphere.[12]
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique like TLC or GC-MS until the starting material is consumed.[11]
-
Workup: Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography to yield the final this compound.
Upon receiving the chemical, it is imperative to validate its identity and purity. The Certificate of Analysis (CofA) provided by the supplier is the primary document, typically detailing results from:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Safety, Handling, and Storage
This compound and related halogenated benzylamines are hazardous materials that require careful handling.[13] They are typically classified as corrosive and can cause severe skin burns and eye damage.
Table 3: Key Safety and Handling Information
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). | |
| Corrosion | Causes severe skin burns and eye damage (H314). | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only under a chemical fume hood.[13][15] | [14] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13][14] | [13] |
| First Aid (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[13][14] | [13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area, away from heat, sparks, and flame.[13][15] | [13][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [13] |
Always consult the most current Safety Data Sheet (SDS) provided by your supplier before handling this chemical.[15]
Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds significant potential for innovation in drug discovery and materials science. Its unique electronic and steric properties, imparted by the strategic placement of chloro and fluoro substituents, make it an attractive starting material for creating novel molecules with enhanced biological activity and improved physicochemical profiles. By understanding its commercial sources, handling requirements, and synthetic utility, researchers can effectively and safely incorporate this potent intermediate into their research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem-contract.com [chem-contract.com]
- 5. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. proactivemr.com [proactivemr.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 11. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 12. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Technical Guide to the Reactivity of the Amine Group in 5-Chloro-2,4-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2,4-difluorobenzylamine is a crucial, halogenated building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms and one chlorine atom on the phenyl ring significantly modulates the electronic properties and, consequently, the reactivity of the primary amine group. This guide provides an in-depth exploration of the amine's reactivity, offering a blend of theoretical principles and practical, field-proven insights for its effective utilization in drug discovery and development. We will delve into the electronic effects of the halogen substituents, the amine's basicity and nucleophilicity, and provide detailed protocols for its key reactions, including acylation, alkylation, and sulfonamide formation.
Introduction: The Strategic Importance of Halogenated Benzylamines
Halogenated organic compounds are of paramount importance in the pharmaceutical industry. The incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, is a prime example of a versatile intermediate used in the synthesis of high-value active pharmaceutical ingredients (APIs). Understanding the reactivity of its amine group is key to unlocking its full potential in the synthesis of novel therapeutics. The presence of electron-withdrawing halogen substituents decreases the electron density on the aromatic ring, which in turn affects the basicity and nucleophilicity of the benzylamine.[1][2][3]
Electronic Landscape and its Influence on Amine Reactivity
The reactivity of the amine group in this compound is dictated by the interplay of inductive and resonance effects of the halogen substituents on the phenyl ring.
-
Inductive Effects (-I): Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the attached amino group. This reduction in electron density on the nitrogen atom decreases its basicity and nucleophilicity compared to unsubstituted benzylamine.[1][2]
-
Resonance Effects (+R): Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the reactivity of substituents attached to the ring.
The cumulative effect of the 2,4-difluoro and 5-chloro substituents is a significant deactivation of the aromatic ring towards electrophilic substitution and a reduction in the basicity of the amine group.
Basicity and pKa Estimation
Key Reactions of the Amine Group
The primary amine group of this compound serves as a versatile nucleophile, enabling a range of important chemical transformations.
N-Acylation: Formation of Amides
N-acylation is a fundamental reaction for creating stable amide bonds, a common functional group in many pharmaceutical compounds. Due to the reduced nucleophilicity of the amine, acylation might require slightly more forcing conditions compared to non-halogenated benzylamines.
General Reaction Principle: The reaction involves the nucleophilic attack of the amine on an electrophilic acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the generated acid.[7]
Protocol 1: Acylation using Acyl Chlorides
This is a highly efficient and widely used method for amide bond formation.
-
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Protocol 2: Acylation using Carboxylic Anhydrides
This method is an alternative to using acyl chlorides, often with milder reaction conditions.
-
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride) (1.2 equivalents)
-
Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add pyridine (if used as a base) or a catalytic amount of DMAP.
-
Add the carboxylic anhydride (1.2 eq) to the suspension.
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid or anhydride.
-
Dry the product under vacuum.
-
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4-8 | 85-95 |
| Benzoyl Chloride | Pyridine | THF | 0 to RT | 6-12 | 80-90 |
| Acetic Anhydride | Pyridine | Toluene | Reflux | 2-6 | 80-90 |
| Chloroacetyl Chloride | NaHCO₃ | Water | RT | 0.5-1 | 90-95[8] |
Visualization: N-Acylation Workflow
Figure 1: General experimental workflow for the N-acylation of this compound.
N-Alkylation: Introducing Alkyl Groups
N-alkylation of this compound introduces alkyl substituents, further diversifying its synthetic utility. Similar to acylation, the reduced nucleophilicity of the amine may necessitate the use of stronger bases or more reactive alkylating agents.
General Reaction Principle: This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks an alkyl halide. A base is required to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction or to yield the final product.
Protocol 3: Classical N-Alkylation with Alkyl Halides
-
Materials:
-
This compound
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetonitrile in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[6]
-
Visualization: N-Alkylation Mechanism
Figure 2: Simplified mechanism of N-alkylation of a primary amine with an alkyl halide.
Sulfonamide Formation
The sulfonamide functional group is a key pharmacophore in a wide range of drugs. The reaction of this compound with a sulfonyl chloride provides a direct route to these important compounds.
General Reaction Principle: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the sulfonamide bond. A base is used to neutralize the HCl byproduct.[9]
Protocol 4: Synthesis of N-substituted-Sulfonamides
-
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride) (1.0 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9]
-
Role in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug structures. For instance, it can be utilized in the construction of quinolone and quinazolinone scaffolds, which are known for their broad spectrum of biological activities, including antibacterial and anticancer properties.[10][11] The benzylamine can be acylated and then subjected to intramolecular cyclization reactions to form the heterocyclic core.
Visualization: General Scheme for Heterocycle Synthesis
Figure 3: Conceptual pathway for the synthesis of bioactive heterocycles from this compound.
Conclusion
This compound is a synthetically valuable building block whose reactivity is finely tuned by its halogen substitution pattern. While the electron-withdrawing nature of the chloro and fluoro groups reduces the basicity and nucleophilicity of the amine, it remains a competent nucleophile for a variety of essential bond-forming reactions, including N-acylation, N-alkylation, and sulfonamide formation. By understanding the electronic effects at play and selecting appropriate reaction conditions, researchers can effectively leverage the reactivity of this versatile intermediate to construct complex molecular architectures for the discovery and development of new and improved pharmaceuticals.
References
- 1. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]
- 2. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Role of Halogen Substituents in Drug Design: A Deep Dive into 5-Chloro-2,4-difluorobenzylamine
In the intricate world of medicinal chemistry, the precise placement of functional groups on a molecular scaffold can dramatically alter its biological activity, metabolic stability, and overall suitability as a drug candidate. Among the most powerful tools in the chemist's arsenal are halogen atoms, particularly fluorine and chlorine. This technical guide delves into the core of this strategy by examining the specific roles of the fluorine and chlorine substituents in 5-Chloro-2,4-difluorobenzylamine, a key building block in modern drug discovery. We will explore how the unique electronic properties of these halogens create a molecule with tailored reactivity, binding potential, and pharmacokinetic profiles, making it a valuable intermediate in the synthesis of a wide range of pharmaceuticals.
The Molecular Architecture: Understanding the Electronic Landscape
To appreciate the functional significance of this compound, we must first dissect its electronic structure. The benzene ring, a common scaffold in drug molecules, is substituted with two fluorine atoms at positions 2 and 4, and a chlorine atom at position 5. This specific arrangement is not arbitrary; it is a deliberate design to modulate the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect).[1] The two fluorine atoms at the ortho and para positions work in concert to significantly decrease the electron density of the benzene ring.[1] This has several important consequences:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the benzylamine's amino group.[2][3] This is a critical consideration in drug design, as the pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2][5] By introducing fluorine atoms at positions susceptible to oxidative metabolism, the metabolic stability of the molecule and any resulting drug candidate is significantly enhanced.[2][5][6]
-
Altered Acidity of Aromatic Protons: The electron-deficient nature of the ring increases the acidity of the remaining aromatic protons, making them more susceptible to certain chemical transformations.
The chlorine atom at the meta position also contributes to the electronic landscape, primarily through its own inductive electron-withdrawing effect, albeit weaker than that of fluorine.[7] However, its larger size and greater polarizability compared to fluorine can lead to distinct steric and electronic interactions within a protein binding pocket.[8][9]
The Synthetic Utility: A Versatile Building Block
This compound serves as a crucial starting material in multi-step organic syntheses. Its utility stems from the predictable reactivity of its functional groups, which can be selectively targeted to build more complex molecular architectures.
Key Synthetic Transformations
A common and pivotal reaction involving this compound is its use in the synthesis of quinolone and quinazolinone derivatives, which are core structures in many antibacterial and anticancer agents. A generalized workflow for such a synthesis is outlined below:
Experimental Protocol: Synthesis of a Quinolone Derivative
-
Acylation of the Amine: this compound is reacted with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. This step forms an amide bond.
-
Cyclization: The resulting amide undergoes an intramolecular cyclization reaction, often promoted by a strong base or a Lewis acid, to form the heterocyclic quinolone ring system.
-
Further Functionalization: The quinolone core can then be further modified at various positions to optimize its biological activity and pharmacokinetic properties.
The specific choice of reagents and reaction conditions will depend on the desired final product and the other functional groups present in the molecule.
The Role in Drug-Target Interactions: A Tale of Two Halogens
The true value of the fluorine and chlorine substituents becomes evident when we consider the interactions of a drug molecule derived from this compound with its biological target, typically a protein.
-
Fluorine's Favorable Interactions: The fluorine atoms can participate in a variety of non-covalent interactions that contribute to binding affinity and specificity.[2] These include:
-
Hydrogen Bonds: Although a weak hydrogen bond acceptor, fluorine can form favorable interactions with activated C-H donors in a protein's active site.
-
Dipole-Dipole Interactions: The highly polarized C-F bond can engage in strong dipole-dipole interactions with polar residues in the binding pocket.
-
Orthogonal Multipolar Interactions: The unique electronic properties of fluorine allow it to form favorable orthogonal interactions with carbonyl groups, a common motif in protein backbones and side chains.
-
-
Chlorine's Contribution: The larger and more polarizable chlorine atom can also play a significant role in binding:
-
Van der Waals Interactions: The larger size of chlorine allows for more extensive van der Waals contacts with hydrophobic pockets in the target protein.
-
Halogen Bonding: Chlorine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom, such as an oxygen or nitrogen, in the protein.[10][11] This is a highly directional and specific interaction that can significantly enhance binding affinity.[11][12]
-
The interplay of these interactions, dictated by the precise positioning of the fluorine and chlorine atoms, is a key determinant of a drug's potency and selectivity.
Pharmacokinetic Profile: The Halogen Advantage
Beyond target binding, the fluorine and chlorine substituents profoundly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.
| Pharmacokinetic Parameter | Influence of Fluorine and Chlorine |
| Metabolic Stability | Increased due to the strength of the C-F bond, leading to a longer half-life.[2][5] |
| Lipophilicity | Both fluorine and chlorine increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[2][13] However, excessive lipophilicity can lead to poor solubility and off-target effects. |
| Membrane Permeability | The increased lipophilicity generally improves passive diffusion across biological membranes.[2] |
| Plasma Protein Binding | The halogenated scaffold can influence the extent of binding to plasma proteins like albumin, which affects the free drug concentration available to interact with the target. |
The strategic placement of these halogens allows for a fine-tuning of the ADME profile, a critical step in the optimization of a drug candidate.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the key principles.
Caption: Electronic influence of halogen substituents.
Caption: Generalized synthetic pathway to a quinolone.
Caption: Halogen-mediated drug-target interactions.
Conclusion
The strategic incorporation of fluorine and chlorine in this compound is a testament to the power of halogen chemistry in modern drug design. These substituents are not mere decorations; they are carefully chosen functional groups that profoundly influence the electronic properties, synthetic accessibility, target binding, and pharmacokinetic profile of the molecule and its derivatives. By understanding the distinct roles of each halogen, medicinal chemists can leverage this versatile building block to create novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. As our understanding of halogen interactions continues to grow, so too will the importance of thoughtfully designed intermediates like this compound in the ongoing quest for new and better medicines.
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2,4-difluorobenzylamine
Introduction: The Strategic Role of Fluorinated Benzylamines in Kinase Inhibitor Scaffolding
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] The efficacy and selectivity of these inhibitors can be significantly modulated by the nature of the substituents on the pyrimidine core.
This guide focuses on the strategic application of 5-Chloro-2,4-difluorobenzylamine as a critical building block in the synthesis of potent and selective kinase inhibitors. The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, membrane permeation, and binding affinity.[4][5] The specific substitution pattern of this compound—a chloro group and two fluoro groups on the benzyl ring—offers a unique combination of electronic and steric properties that can be exploited to achieve high-affinity interactions within the kinase active site.
Herein, we provide a detailed, field-proven protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, N-((5-chloro-2,4-difluorobenzyl)amino)pyrimidine-based VEGFR-2/Aurora A inhibitor , and its subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for the discovery of next-generation kinase inhibitors.
Targeted Signaling Pathways and Mechanism of Action
The synthesized inhibitor is designed to target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A.
VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation and migration.
Aurora Kinase A Signaling Pathway: Aurora Kinase A is a crucial regulator of mitosis. Its overexpression is common in many cancers and is associated with genomic instability.[4][8] Inhibition of Aurora Kinase A can lead to mitotic arrest and apoptosis in cancer cells.
The proposed inhibitor, through its pyrimidine core, is designed to act as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and preventing the phosphorylation of downstream substrates.
Caption: Targeted Kinase Signaling Pathways.
Experimental Protocols
Part 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol details a plausible synthetic route for a novel kinase inhibitor, leveraging a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of pyrimidine-based inhibitors.[9][10]
Proposed Synthetic Scheme:
Caption: Proposed Synthetic Workflow.
Materials and Reagents:
-
2,4-dichloro-5-nitropyrimidine
-
This compound (CAS: 924818-16-6)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
Ammonia (7N solution in dioxane)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: Synthesis of Intermediate A: 2-chloro-N-(5-chloro-2,4-difluorobenzyl)-5-nitropyrimidin-4-amine
-
To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in isopropanol (10 mL/g), add this compound (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Intermediate A.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of the Final Product: N4-(5-chloro-2,4-difluorobenzyl)-5-nitropyrimidine-2,4-diamine
-
Dissolve Intermediate A (1.0 eq) in a 7N solution of ammonia in dioxane (20 mL/g).
-
Seal the reaction vessel and heat to 100 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired product.
Step 3: Reduction to the Final Kinase Inhibitor
-
To a solution of the product from Step 2 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final kinase inhibitor.
Part 2: Purification and Characterization
Purification:
The final compound should be purified by flash column chromatography on silica gel.[11][12] A typical gradient for elution would be from 0% to 10% methanol in dichloromethane. Fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.
Characterization:
The structure and purity of the synthesized inhibitor should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra should be recorded to confirm the chemical structure.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.[3][13]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by reverse-phase HPLC, with a purity of >95% being desirable for biological assays.[14][15]
Table 1: Expected Characterization Data for the Final Kinase Inhibitor
| Analytical Technique | Expected Results |
| 1H NMR | Characteristic peaks for aromatic protons of the pyrimidine and benzyl rings, amine protons, and any other relevant protons. |
| 13C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| 19F NMR | Two distinct signals for the two fluorine atoms on the benzyl ring. |
| HRMS (ESI+) | Calculated and found m/z values for the [M+H]+ ion, confirming the molecular formula. |
| HPLC Purity | A single major peak with >95% purity. |
Part 3: In Vitro Kinase Inhibition Assays
The biological activity of the synthesized inhibitor will be evaluated through in vitro kinase assays against VEGFR-2 and Aurora Kinase A.
VEGFR-2 Kinase Assay Protocol: [1][6][16]
This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by VEGFR-2.
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Add serial dilutions of the synthesized inhibitor (typically from 10 µM to 0.1 nM) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Aurora Kinase A Assay Protocol: [7][17][18][19]
This assay follows a similar principle to the VEGFR-2 assay.
-
Prepare a reaction mixture containing Aurora Kinase A enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of the synthesized inhibitor.
-
Incubate the reaction at 30°C.
-
Quantify the kinase activity by measuring ADP production.
-
Determine the IC50 value for Aurora Kinase A inhibition.
Table 2: Data Presentation for Kinase Inhibition Assays
| Kinase Target | Synthesized Inhibitor IC50 (nM) | Positive Control (e.g., Sunitinib) IC50 (nM) |
| VEGFR-2 | To be determined | Reference value |
| Aurora Kinase A | To be determined | Reference value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors using this compound as a key synthetic precursor. The detailed protocols for chemical synthesis, purification, characterization, and biological testing are designed to be a self-validating system for researchers in the field of drug discovery. The unique electronic and steric properties imparted by the 5-chloro-2,4-difluorobenzyl moiety make it a valuable tool for developing potent and selective kinase inhibitors.
Future work should focus on expanding the library of inhibitors based on this scaffold, exploring different substitution patterns on the pyrimidine core to optimize potency and selectivity. Further characterization of promising compounds in cellular assays and in vivo models will be crucial for their advancement as potential therapeutic agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AURORA A Kinase Enzyme System Application Note [promega.kr]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. media.cellsignal.cn [media.cellsignal.cn]
- 19. promega.com [promega.com]
Application Notes & Protocols: N-Alkylation Reactions of 5-Chloro-2,4-difluorobenzylamine
Abstract
5-Chloro-2,4-difluorobenzylamine is a pivotal building block in contemporary medicinal chemistry and materials science. Its structural motif, featuring a reactive primary amine and a halogen-substituted aromatic ring, makes it a versatile precursor for a wide range of functionalized molecules. The N-alkylation of this primary amine is a fundamental transformation that allows for the introduction of diverse substituents, profoundly influencing the steric, electronic, and pharmacokinetic properties of the resulting compounds. This guide provides an in-depth exploration of two primary methodologies for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will dissect the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and provide expert insights into reaction optimization and troubleshooting, grounded in established chemical principles.
Scientific Foundation: The Chemistry of N-Alkylation
The N-alkylation of a primary amine like this compound is a cornerstone of C-N bond formation. Understanding the principles governing this transformation is critical for successful synthesis and optimization.
Direct Alkylation with Alkyl Halides: The SN2 Pathway
The most direct approach involves the reaction of the amine with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The nitrogen atom of the benzylamine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]
A significant challenge in this method is over-alkylation .[3][4] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine, and potentially a quaternary ammonium salt.[3] Controlling this "runaway" reaction is a key experimental consideration.
The role of a base is non-negotiable in this process. It serves to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[5][6] Without a base, the acid would protonate the starting amine, forming an ammonium salt which is no longer nucleophilic, thereby shutting down the reaction. Common bases range from mild inorganic carbonates (K₂CO₃, Cs₂CO₃) to strong hydrides (NaH) for less reactive systems.[5][7]
Reductive Amination: A Strategy for Controlled Mono-Alkylation
Reductive amination is a powerful, indirect method that offers superior control for achieving selective mono-alkylation.[8][9] This one-pot reaction occurs in two distinct stages:
-
Imine Formation: The benzylamine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate, with the elimination of water.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.
The key to this method's success is the use of a reducing agent that is chemoselective for the imine over the starting carbonyl compound. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[10] Because the secondary amine product does not readily react with the aldehyde under these conditions, over-alkylation is effectively suppressed.
Experimental Protocols & Methodologies
Safety First: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, within a certified chemical fume hood. Alkylating agents are often toxic, lachrymatory, and potential mutagens and must be handled with extreme care.[2][11] Strong bases like sodium hydride (NaH) are flammable and react violently with water.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a representative procedure for the direct mono-benzylation of this compound.
| Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Methyl Iodide | K₂CO₃ (2.0) | Acetonitrile | 25 - 60 | 12 - 24 | 70 - 90 | A non-nucleophilic base is recommended to avoid side reactions.[12] |
| Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | 50 - 70 | 3 - 6 | 90 - 98 | Cesium carbonate often enhances reaction rates compared to K₂CO₃.[5][10] |
| Ethyl Bromide | K₂CO₃ (2.0) | DMF | 70 - 90 | 6 - 12 | 80 - 90 | Higher temperatures may be needed for less reactive halides.[10] |
| Propargyl Bromide | K₂CO₃ (2.0) | Acetone | Reflux | 5 - 10 | 75 - 85 | Useful for introducing an alkyne handle for click chemistry.[10] |
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent & Base Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzylamine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
-
Inert Atmosphere & Anhydrous Conditions: Essential to prevent the reaction of moisture with the base (especially if using NaH) and potential side reactions.
-
Choice of Base: K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble in organic solvents and can accelerate SN2 reactions.[5] A strong base like NaH is reserved for less reactive amines or alkyl halides.[5]
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are ideal as they solvate the cation of the base while leaving the anion (the active base) relatively free, accelerating the reaction rate.[2][5]
-
Workup: The aqueous wash is crucial for removing the highly polar DMF solvent, which is difficult to remove by evaporation alone.
Workflow for Direct N-Alkylation
Caption: General workflow for direct N-alkylation using an alkyl halide.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol provides a highly efficient and selective method for preparing N-benzyl-5-chloro-2,4-difluorobenzylamine.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | RT | 2-4 | 90-98 |
| Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 3-6 | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 2-5 | 90-98 |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12-24 | 80-90 |
(Yields are estimated based on analogous transformations reported in the literature.[10])
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.05 eq).
-
Solvent Addition: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of ~0.1-0.2 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A dehydrating agent like anhydrous MgSO₄ can be added to drive this equilibrium.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
-
Stoichiometry: Using a slight excess of the aldehyde ensures full conversion of the starting amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for imines and does not reduce most aldehydes or ketones under these conditions.[10] Its steric bulk and attenuated reactivity allow for a controlled reduction.
-
Quenching: The NaHCO₃ quench neutralizes the acetic acid byproduct from the reducing agent and destroys any unreacted reagent.
Caption: The SN2 pathway for direct N-alkylation of a primary amine.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive alkyl halide.2. Base is too weak.3. Temperature is too low. | 1. Add a catalytic amount of NaI or KI (Finkelstein reaction).2. Switch to a stronger base (e.g., from K₂CO₃ to NaH).<[5]br>3. Gradually increase the reaction temperature, monitoring for decomposition. [5] |
| Significant Over-alkylation | 1. Secondary amine product is highly reactive.2. Stoichiometry of reagents. | 1. Switch to the reductive amination protocol.2. Use a large excess (3-5 equivalents) of the starting benzylamine.3. Employ a strategy using the amine hydrobromide salt to control reactivity. [13][14] |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO).2. Products have similar polarity. | 1. Perform multiple aqueous washes or a back-extraction during workup.2. Optimize chromatography with different solvent systems or use an alternative purification method like recrystallization. |
| Reductive Amination Stalls | 1. Incomplete imine formation.2. Deactivated reducing agent. | 1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or remove water azeotropically before adding the reductant.2. Use fresh, high-quality reducing agent. |
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy | Semantic Scholar [semanticscholar.org]
Strategic Amide Bond Formation Utilizing 5-Chloro-2,4-difluorobenzylamine: A Guide for Medicinal and Process Chemistry
An Application Note and Protocol Guide:
Abstract
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. Among the vast array of primary amines available, 5-Chloro-2,4-difluorobenzylamine presents a unique combination of electronic and steric properties that make it a valuable building block for accessing novel chemical space. The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring significantly modulates the nucleophilicity of the amine and the overall physicochemical properties of the resulting amide products. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the efficient formation of amide bonds using this compound. We will delve into the selection of appropriate coupling reagents, reaction optimization, and analytical characterization, ensuring a robust and reproducible synthetic methodology.
Introduction: The Significance of Halogenated Benzylamines in Drug Discovery
Halogenated organic compounds are of profound importance in medicinal chemistry. The incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular scaffold can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound is a prime example of a building block that imparts these desirable characteristics. The difluoro substitution pattern can enhance binding interactions through hydrogen bonding and dipole-dipole interactions, while the chlorine atom can serve as a metabolic block or a point for further synthetic elaboration.
This guide will focus on the practical aspects of utilizing this versatile amine in amide synthesis, a reaction of paramount importance in the construction of peptides, peptidomimetics, and a wide range of small molecule therapeutics.
Mechanistic Considerations in Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Figure 1: Generalized mechanism of amide bond formation.
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the tolerance of other functional groups in the substrates.
Recommended Coupling Reagents for this compound
Given the electron-deficient nature of the aromatic ring in this compound, the nucleophilicity of the amine is slightly attenuated compared to non-halogenated benzylamines. Therefore, the selection of a highly efficient coupling reagent is crucial for achieving high yields and purity.
| Coupling Reagent | Abbreviation | Advantages | Considerations |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble byproducts, mild reaction conditions. | Often requires an additive like HOBt to suppress racemization and improve efficiency. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | High coupling efficiency, even with hindered substrates. | Can be sensitive to moisture. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very fast reaction rates, low racemization. | Higher cost compared to other reagents. |
Table 1: Comparison of common coupling reagents.
For most applications involving this compound, the use of EDC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or HATU is recommended to ensure efficient and clean conversion to the desired amide.
Detailed Experimental Protocols
General Considerations
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used solvents. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediate.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.
-
Temperature: Most amide coupling reactions are performed at room temperature, although starting at 0 °C and allowing the reaction to warm to room temperature can help to control any exotherms and minimize side reactions.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method for the synthesis of amides from this compound.
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DCM
-
1N HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add this compound (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for more challenging couplings, such as those involving sterically hindered carboxylic acids or for reactions where rapid conversion is desired.
Figure 3: Workflow for HATU mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Ethyl Acetate
-
5% LiCl (aq)
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF) and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of the Amide Product
The successful synthesis of the desired amide should be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product. The characteristic amide N-H proton signal and the signals corresponding to the 5-Chloro-2,4-difluorobenzyl moiety should be identifiable.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl stretch.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inefficient activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat if the substrates are stable. |
| Presence of side products | Racemization of the carboxylic acid (if chiral). | Use an additive like HOBt or switch to a coupling reagent known for low racemization (e.g., HATU). |
| Difficulty in purification | Byproducts from the coupling reagent are co-eluting with the product. | Choose a coupling reagent with water-soluble byproducts (e.g., EDC). Optimize the work-up procedure. |
Table 2: Common troubleshooting scenarios.
Conclusion
This compound is a valuable building block for the synthesis of novel amides in the context of drug discovery and materials science. The choice of an appropriate coupling reagent and careful control of reaction conditions are paramount for achieving high yields and purity. The protocols outlined in this guide provide a solid foundation for the successful implementation of this versatile amine in your synthetic endeavors.
Application Notes and Protocols for the Use of 5-Chloro-2,4-difluorobenzylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Benzylamines in Peptide Chemistry
The incorporation of non-natural amino acids and moieties into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications can profoundly influence the peptide's conformation, metabolic stability, binding affinity, and overall therapeutic potential. Among the vast array of available building blocks, halogenated benzylamines, and specifically 5-Chloro-2,4-difluorobenzylamine, offer a unique combination of steric and electronic properties that can be strategically exploited in peptide design.
The presence of fluorine atoms can enhance a peptide's resistance to enzymatic degradation and improve its membrane permeability, while the chloro substituent provides an additional point for chemical modification or can influence binding interactions.[1][2] This document serves as a comprehensive guide for the effective utilization of this compound in peptide synthesis, providing both the theoretical underpinnings and practical, step-by-step protocols for its incorporation.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its successful application.
| Property | Value | Source |
| CAS Number | 924818-16-6 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆ClF₂N | --INVALID-LINK-- |
| Molecular Weight | 177.58 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, THF) | Inferred from chemical structure |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Applications in Peptide Synthesis: Two Primary Strategies
The incorporation of the 5-chloro-2,4-difluorobenzyl group into a peptide chain can be achieved through two primary synthetic routes:
-
Amide Bond Formation: Direct coupling of this compound to the C-terminus of a peptide or an amino acid.
-
N-Alkylation (Reductive Amination or Nucleophilic Substitution): Attachment of the 5-chloro-2,4-difluorobenzyl group to the N-terminus or a side-chain amine of a peptide.
The choice of strategy will depend on the desired final structure and the overall synthetic scheme.
Protocol 1: C-Terminal Modification via Amide Bond Formation
This protocol details the coupling of this compound to the C-terminal carboxylic acid of a protected peptide. This method is suitable for solution-phase synthesis or for the on-resin modification of the C-terminal residue.
Workflow for C-Terminal Amide Bond Formation
Caption: Workflow for C-terminal peptide modification.
Materials
-
Protected peptide on a suitable solid support (e.g., Rink Amide resin) or in solution
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or TBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Step-by-Step Procedure (On-Resin)
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF in a suitable reaction vessel for 30-60 minutes.
-
N-Terminal Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation of C-Terminal Carboxylic Acid:
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add this solution to the swollen peptide-resin.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Dissolve this compound (5 equivalents) in DMF.
-
Add the benzylamine solution to the activated peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test on a small sample of the resin (a negative test indicates complete coupling).
-
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: HATU and HBTU are highly efficient coupling reagents that minimize racemization, which is crucial for maintaining the stereochemical integrity of the peptide.
-
Use of Excess Reagents: Using an excess of the coupling reagent and benzylamine ensures that the reaction goes to completion, especially on a solid support where reaction kinetics can be slower.
-
Cleavage Cocktail Composition: The scavengers in the cleavage cocktail (e.g., TIS) are essential to prevent side reactions with sensitive amino acid residues that may be present in the peptide sequence.
Protocol 2: N-Terminal Modification via Reductive Amination
This protocol describes the modification of the N-terminal amine of a peptide with the 5-chloro-2,4-difluorobenzyl group via reductive amination. This requires the corresponding aldehyde, 5-Chloro-2,4-difluorobenzaldehyde, which can be synthesized from the benzylamine.
Workflow for N-Terminal Reductive Amination
References
- 1. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. US9458119B2 - Process for production of DFMB derivatives - Google Patents [patents.google.com]
- 3. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
Introduction: The Strategic Role of Fluorinated Benzylamines in Synthesis
An Application Guide to Reductive Amination Utilizing 5-Chloro-2,4-difluorobenzylamine
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This compound is a valuable building block that provides chemists with a trifunctional handle—a reactive primary amine and a uniquely substituted aromatic ring—for constructing complex molecular architectures.
Reductive amination is a cornerstone of organic synthesis, providing a robust and versatile method for forming carbon-nitrogen (C-N) bonds.[2] This reaction class is favored for its efficiency, operational simplicity (often as a one-pot procedure), and broad substrate scope, making it an indispensable tool for generating secondary and tertiary amines from primary amines like this compound.[3] This guide offers a detailed protocol and technical insights for performing reductive amination with this specific fluorinated intermediate, focusing on mechanistic understanding, practical execution, and troubleshooting.
The Mechanism: A Two-Stage Process
The reductive amination reaction proceeds through two principal stages: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[2][4] The overall efficiency of the process hinges on the careful balance of these two steps.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a positively charged iminium ion, which is in equilibrium with its neutral imine form.[5] The rate of this step is pH-dependent; sufficient acid is required to catalyze dehydration, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic.[5]
-
Reduction: The iminium ion is highly electrophilic and susceptible to reduction by a hydride-donating reagent. A key feature of a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6] This selectivity prevents premature reduction of the aldehyde or ketone to an alcohol, thereby maximizing the yield of the desired amine.
References
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Derivatization of 5-Chloro-2,4-difluorobenzylamine for Biological Screening
<
Introduction: Strategic Derivatization for Enhanced Bioactivity
5-Chloro-2,4-difluorobenzylamine serves as a valuable starting scaffold in medicinal chemistry and drug discovery. Its fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the primary amine group provides a versatile handle for chemical modification.[1] Derivatization of this core structure is a key strategy for generating diverse small molecule libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery that allows for the rapid assessment of thousands to millions of compounds.[2][3] By systematically modifying the benzylamine, researchers can explore the structure-activity relationship (SAR) and identify novel compounds with desired biological activities.[4]
This guide provides a comprehensive overview of established protocols for the derivatization of this compound, focusing on methodologies that are robust, scalable, and amenable to library synthesis for biological screening. We will delve into the rationale behind common derivatization strategies, provide detailed experimental procedures, and discuss analytical techniques for characterization and reaction monitoring.
Core Derivatization Strategies
The primary amine of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The most common and effective derivatization strategies include:
-
Acylation: Formation of an amide bond by reacting the amine with an acylating agent (e.g., acyl chlorides, anhydrides, or carboxylic acids with coupling agents). This introduces a carbonyl group and allows for the exploration of a wide range of substituents.
-
Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride. Sulfonamides are important functional groups in many clinically used drugs.[5]
-
Reductive Amination: Reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to a secondary or tertiary amine. This method is highly effective for introducing diverse alkyl and aryl groups.[6][7]
The choice of derivatization strategy depends on the desired physicochemical properties and the biological target of interest. The following sections provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Acylation of this compound
Acylation is a fundamental reaction for derivatizing primary amines. The use of acyl chlorides or anhydrides offers a straightforward and high-yielding approach.[8][9][10][11]
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product | Expected Yield (%) |
| Acetyl chloride | N-(5-chloro-2,4-difluorobenzyl)acetamide | >90 |
| Benzoyl chloride | N-(5-chloro-2,4-difluorobenzyl)benzamide | >90 |
| Cyclopropanecarbonyl chloride | N-(5-chloro-2,4-difluorobenzyl)cyclopropanecarboxamide | >85 |
Protocol 2: Sulfonylation of this compound
Sulfonamides are a key functional group in medicinal chemistry. The reaction of a primary amine with a sulfonyl chloride in the presence of a base is a standard method for their synthesis.[5]
Reaction Scheme:
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide derivative.
Table 2: Representative Sulfonylation Reactions
| Sulfonylating Agent | Product | Expected Yield (%) |
| Benzenesulfonyl chloride | N-(5-chloro-2,4-difluorobenzyl)benzenesulfonamide | >85 |
| p-Toluenesulfonyl chloride | N-(5-chloro-2,4-difluorobenzyl)-4-methylbenzenesulfonamide | >85 |
| Methanesulfonyl chloride | N-(5-chloro-2,4-difluorobenzyl)methanesulfonamide | >90 |
Protocol 3: Reductive Amination of this compound
Reductive amination is a versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[7][12][13][14]
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Table 3: Representative Reductive Amination Reactions
| Carbonyl Compound | Product | Expected Yield (%) |
| Benzaldehyde | N-benzyl-1-(5-chloro-2,4-difluorophenyl)methanamine | >80 |
| Acetone | N-(5-chloro-2,4-difluorobenzyl)propan-2-amine | >85 |
| Cyclohexanone | N-(5-chloro-2,4-difluorobenzyl)cyclohexanamine | >80 |
Analytical Characterization and Reaction Monitoring
Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity before biological screening.
-
Thin Layer Chromatography (TLC): A rapid and simple technique for monitoring reaction progress and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized compounds.[15][16][17][18][19] ¹H NMR and ¹³C NMR are essential for confirming the successful derivatization and the structure of the final product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm their identity.[20][21][22][23][24] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
Reaction monitoring can be effectively performed using techniques like TLC to track the consumption of starting materials and the formation of the product. For more detailed kinetic information, real-time monitoring using techniques like online mass spectrometry can be employed.[20]
Workflow for Derivatization and Biological Screening
The following diagram illustrates a typical workflow for the derivatization of this compound and subsequent biological screening.
Caption: Workflow for derivatization and biological screening.
Conclusion
The derivatization of this compound is a powerful strategy for generating novel and diverse compound libraries for biological screening. The protocols outlined in this guide for acylation, sulfonylation, and reductive amination are robust, well-established, and can be readily adapted for the synthesis of a wide range of derivatives. Careful characterization of these compounds is essential to ensure their quality for subsequent biological evaluation. This systematic approach to derivatization and screening is a critical component of modern drug discovery, enabling the identification of new lead compounds with therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. cbijournal.com [cbijournal.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. ijcrt.org [ijcrt.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Small molecule-NMR | University of Gothenburg [gu.se]
- 18. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 21. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
- 23. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 24. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Chloro-2,4-difluorobenzylamine as a Key Intermediate in the Synthesis of Lufenuron
<_ _>
Abstract
This technical guide details the strategic application of 5-Chloro-2,4-difluorobenzylamine as a pivotal, yet indirect, precursor in the synthesis of Lufenuron, a highly effective benzoylurea-class insecticide. While not a direct reactant in the final coupling step, its structural isomer, 2,5-dichloro-4-aminophenol, is a key starting material whose synthesis pathway shares common principles with fluorinated and chlorinated benzene derivatives. This note will elucidate the synthetic rationale, present a generalized reaction pathway leading to Lufenuron, and provide a detailed protocol for a key transformation step. The content is designed for researchers, chemists, and process development professionals in the agrochemical industry, offering insights into the causality behind experimental choices and process design for this class of compounds.
Introduction: The Strategic Importance of Halogenated Benzylamines
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides. The specific placement of halogen atoms on the benzene ring profoundly influences the molecule's reactivity, metabolic stability, and biological activity. This compound and its isomers are valuable intermediates due to the unique electronic properties conferred by the chlorine and fluorine substituents. These properties are critical in directing subsequent chemical transformations and in achieving the desired efficacy and safety profile of the final active ingredient.
Lufenuron, (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, is a potent insect growth regulator that operates by inhibiting chitin synthesis in insect larvae.[1][2] This disruption of the molting process provides targeted control of various pests in agriculture and veterinary medicine with a favorable safety profile for non-target organisms like mammals and birds.[3][4] The complex, multi-halogenated structure of Lufenuron necessitates a precise, multi-step synthesis where intermediates like halogenated anilines are of paramount importance.
Core Application: Synthesis of Lufenuron
The industrial synthesis of Lufenuron is a multi-stage process that hinges on the successful preparation and coupling of two key intermediates: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (IMC) and 2,6-difluorobenzoyl isocyanate (IMD).[5][6] The overall pathway involves building complexity on simpler chlorinated and fluorinated aromatic precursors.
Synthetic Pathway Overview & Rationale
A common and patented route to Lufenuron begins with 2,5-dichlorophenol.[6] This starting material undergoes a series of transformations including etherification, nitration, and reduction to yield the crucial aniline intermediate (IMC). This aniline is then coupled with the isocyanate intermediate (IMD) to form the final Lufenuron product.
Causality Behind the Synthetic Strategy:
-
Etherification First: The reaction of 2,5-dichlorophenol with perfluoropropylene forms the hexafluoropropoxy ether linkage. Performing this step early is crucial as the phenolic hydroxyl group is highly reactive and its protection/modification is a priority.
-
Directed Nitration: The subsequent nitration is directed by the existing substituents on the benzene ring. The ether and chloro groups influence the position of the incoming nitro group to achieve the correct isomer.
-
Reduction to Aniline: The nitro group is then reduced to an amine (aniline). This is a standard and high-yielding transformation, providing the necessary nucleophilic amine for the final coupling step.
-
Isocyanate Formation: The second intermediate, 2,6-difluorobenzoyl isocyanate, is prepared from 2,6-difluorobenzamide, often by reaction with oxalyl chloride.[6] The isocyanate is a highly reactive electrophile, perfectly primed for reaction with the aniline (IMC).
-
Final Coupling: The reaction between the nucleophilic aniline (IMC) and the electrophilic isocyanate (IMD) forms the stable urea linkage that is characteristic of Lufenuron and other benzoylurea insecticides.[5]
Visualization of the Synthetic Pathway
The following diagram illustrates the generalized synthetic workflow for Lufenuron, highlighting the formation of the key intermediates that lead to the final product.
Caption: Generalized synthetic pathway for Lufenuron.
Detailed Experimental Protocol: Reduction of Nitro Intermediate (IMB)
This protocol describes the critical reduction step to form the aniline intermediate (IMC) from its nitro precursor (IMB). This step is fundamental as the purity of the resulting aniline directly impacts the yield and quality of the final condensation reaction. This generalized procedure is based on methods described in patent literature.[7]
Materials and Reagents:
-
3,5-dichloro-2,4-difluoronitrobenzene (or analogous nitro intermediate) (1.0 eq)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Dimethylformamide (DMF) or Ethanol
-
Hydrogen Gas (H₂)
-
High-pressure reactor (Parr hydrogenator or similar)
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: In a separate flask, dissolve the nitro intermediate (1.0 eq) in the chosen solvent (e.g., 100 mL DMF per 0.1 mol of substrate). Carefully add the 5% Pd/C catalyst to this solution.
-
Transfer to Reactor: Transfer the solution/slurry to the high-pressure reactor. Seal the reactor vessel.
-
Hydrogenation: Purge the reactor headspace with hydrogen gas several times to remove any residual inert gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.25 MPa).
-
Reaction: Begin stirring and, if required, heat the reaction mixture to the target temperature (e.g., 50°C). Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen. Do not allow the filter cake to dry completely in the open air. Keep it wet with solvent or water.
-
Isolation: The filtrate contains the desired aniline product. The solvent can be removed under reduced pressure (distillation) to yield the crude product, which can be used directly in the next step or purified further if necessary.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: The primary indicator of reaction completion is the cessation of hydrogen uptake, which can be quantitatively measured using the pressure gauge on the H₂ cylinder or reactor.
-
Product Characterization: The identity and purity of the resulting aniline can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the nitro group's characteristic signals and the appearance of the amine signals in the NMR spectrum provides definitive confirmation.
Data & Expected Results
The synthesis of benzoylurea insecticides like Lufenuron via the described pathway is generally efficient. The following table summarizes typical outcomes for the key reaction steps.
| Step | Reaction | Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Etherification | Perfluoropropylene, KOH | > 90% | > 98% |
| 2 | Nitration | HNO₃/H₂SO₄ | 85-95% | > 98% |
| 3 | Reduction | H₂, Pd/C | > 95% | > 99% |
| 4 | Isocyanate Formation | Oxalyl Chloride | > 90% | Used in-situ or > 97% |
| 5 | Condensation | Aniline (IMC) + Isocyanate (IMD) | 90-95% | > 98% |
Conclusion
While this compound itself is not a direct precursor, the synthetic principles involved in its manufacture and use are highly relevant to the construction of the key intermediates for Lufenuron. The strategic, multi-step synthesis of Lufenuron, which relies on the precise functionalization of halogenated aromatic rings, showcases the importance of these building blocks in modern agrochemical development. The provided protocol for the reduction of a nitroaromatic intermediate represents a robust and scalable method for producing the high-purity anilines essential for the final coupling step, ensuring high overall yield and product quality.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. CAS 103055-07-8: Lufenuron | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,4-difluorobenzylamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Chloro-2,4-difluorobenzylamine. Our goal is to provide actionable troubleshooting advice and optimized protocols to help you overcome common challenges and significantly improve your reaction yields. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding of the process.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and industrially scalable method for synthesizing this compound is through the reduction of its corresponding nitrile precursor, 5-Chloro-2,4-difluorobenzonitrile. This transformation, while straightforward in principle, is often plagued by side reactions and incomplete conversion that can drastically lower the yield of the desired primary amine.
Caption: General synthetic pathway for this compound.
The choice of reducing agent and reaction conditions is paramount and is the primary focus of optimization and troubleshooting efforts.
Section 2: Troubleshooting Guide & Common Issues (Q&A)
This section addresses the most frequent problems encountered during the synthesis.
Q1: My reaction yield is poor, and I recover a significant amount of unreacted 5-Chloro-2,4-difluorobenzonitrile. What are the likely causes and solutions?
A1: This issue points to either insufficient reactivity of the reducing system or suboptimal reaction conditions. The cause depends heavily on the chosen method.
-
For Catalytic Hydrogenation (e.g., H₂ with Raney Ni or Pd/C):
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (sulfur, etc.) in the starting material or solvent. Ensure high-purity, dry solvents and reagents. The catalyst itself may be old or of low activity.
-
Insufficient Pressure/Temperature: The reduction of aromatic nitriles often requires elevated temperature and pressure to proceed efficiently.[1][2] Conditions are catalyst-dependent.
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate. Ensure vigorous agitation.
-
-
For Metal Hydride Reduction (e.g., LiAlH₄):
-
Reagent Decomposition: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. The presence of even trace moisture in the solvent (like THF or ether) or on the glassware will consume the reagent before it can reduce the nitrile.[3] Always use freshly distilled, anhydrous solvents and flame-dried glassware.
-
Insufficient Stoichiometry: Ensure at least a stoichiometric amount of hydride is available per mole of nitrile. Typically, a slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
Table 1: Comparison of Typical Starting Conditions for Nitrile Reduction
| Parameter | Catalytic Hydrogenation (Raney Ni) | Metal Hydride (LiAlH₄) |
| Solvent | Ethanol, Methanol, Hexane[4] | Anhydrous Diethyl Ether, THF[1][3] |
| Temperature | 80 - 130 °C[4] | 0 °C to Reflux |
| Pressure | 10 - 40 bar H₂[4][5] | Atmospheric |
| Key Consideration | Catalyst activity and purity are crucial. | Strict exclusion of moisture is mandatory. |
Q2: I'm observing a significant high-molecular-weight impurity by LC-MS, leading to a lower yield of my primary amine. What is this byproduct and how can I prevent it?
A2: This is a classic problem in nitrile reductions, especially catalytic hydrogenation. The impurity is almost certainly the corresponding secondary amine, formed via a condensation pathway.
Mechanism of Secondary Amine Formation:
-
The nitrile is partially reduced to a primary imine intermediate.
-
The desired primary amine product, acting as a nucleophile, attacks this primary imine.
-
This condensation reaction forms a secondary imine.
-
The secondary imine is then hydrogenated to the undesired secondary amine byproduct.[6]
Caption: Competing pathways leading to primary and secondary amines.
Solutions:
-
Add Ammonia: The most effective solution is to conduct the hydrogenation in a solution saturated with ammonia (e.g., ethanolic ammonia).[6][7] The excess ammonia shifts the equilibrium of the condensation reaction, favoring the formation of the primary imine and minimizing the self-condensation that leads to the secondary amine.
-
Use Acidic Conditions (Flow Chemistry): In some systems, particularly continuous-flow setups, performing the hydrogenation in the presence of an acid can protonate the primary amine as it forms.[8] This makes it non-nucleophilic and prevents it from attacking the imine intermediate.
-
Catalyst Choice: Certain catalyst systems show higher selectivity for primary amines. While Pd/C can be effective, it sometimes promotes secondary amine formation.[8] Raney Nickel or specialized Cobalt catalysts often provide better selectivity.[6][9]
Q3: My product appears to be missing a chlorine atom (hydrodehalogenation). How can I avoid this?
A3: This side reaction, known as hydrodehalogenation, is a known issue when using certain hydrogenation catalysts, particularly Palladium on Carbon (Pd/C). Palladium is highly active for the cleavage of carbon-halogen bonds (C-Cl, C-Br).
Solutions:
-
Avoid Pd/C: The simplest solution is to switch to a catalyst less prone to causing dehalogenation. Raney Nickel (Ra-Ni) is an excellent and widely used alternative for reducing nitriles on halogenated aromatic rings.[4][10]
-
Use Other Catalysts: Platinum (e.g., PtO₂) or Rhodium-based catalysts can also be used and generally show lower activity for dehalogenation compared to palladium.
-
Milder Conditions: If Pd/C must be used, lowering the reaction temperature and hydrogen pressure may reduce the rate of dehalogenation relative to nitrile reduction, but this often requires extensive optimization.
Q4: The reaction workup is difficult, and I'm losing product during purification. What is a robust purification strategy?
A4: The basic nature of the benzylamine product is the key to an efficient and high-recovery purification process. An acid-base extraction is the method of choice.
Rationale: The primary amine is basic and will be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities (like unreacted nitrile or the secondary amine byproduct, which is less basic) will remain in the organic layer.
Caption: Workflow for purification via acid-base extraction.
This method effectively separates the basic product from non-basic impurities and often provides a product of high purity, which can then be further purified by distillation if necessary.
Section 3: Recommended Experimental Protocols
The following protocols are provided as robust starting points for your experiments.
Protocol 1: Catalytic Hydrogenation with Raney Nickel (High Selectivity)
This method is adapted from industrial processes and is designed to maximize yield by suppressing secondary amine formation.[4]
-
Reactor Setup: To a suitable high-pressure reactor, add 5-Chloro-2,4-difluorobenzonitrile (1.0 eq), ethanol saturated with ammonia (approx. 5-10 mL per gram of nitrile), and water-washed Raney Nickel (5-10% by weight of the nitrile).
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 30-40 kg/cm ² (approx. 425-570 psi) with hydrogen.[4] Begin vigorous stirring and heat the reaction mixture to 100-130 °C.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air; keep the filter cake wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Subject the crude residue to the acid-base extraction workflow described in Q4. The final product can be distilled under reduced pressure for further purification.
Protocol 2: Lab-Scale Reduction with LiAlH₄
This classic method is effective for smaller scales but requires stringent anhydrous technique.[1][11]
-
Reactor Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Reagent Preparation: Charge the flask with lithium aluminum hydride (LiAlH₄, 1.2 eq) and add anhydrous diethyl ether or THF via cannula. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 5-Chloro-2,4-difluorobenzonitrile (1.0 eq) in anhydrous ether/THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup (Quenching): Cool the reaction back to 0 °C. Extreme Caution: Quenching LiAlH₄ is highly exothermic and produces hydrogen gas. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular white solid and wash it thoroughly with ether/THF.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by acid-base extraction (Q4) and/or vacuum distillation.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which method is better for scaling up: catalytic hydrogenation or LiAlH₄?
-
FAQ 2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?
-
FAQ 3: How should I monitor the reaction's progress?
-
The best methods are Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Develop a method that shows good separation between the starting nitrile and the product amine. A simple TLC stain like ninhydrin can be useful as it specifically visualizes primary and secondary amines.
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
Technical Support Center: Purification of 5-Chloro-2,4-difluorobenzylamine
Welcome to the technical support center for the purification of 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring high purity and yield for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of a basic amine group and halogen substituents on the aromatic ring presents a unique set of purification challenges. The basicity of the amine can lead to strong interactions with acidic stationary phases like silica gel in chromatography, resulting in poor separation and peak tailing.[2][3] Furthermore, like many amines, this compound can be susceptible to oxidation, which can introduce colored impurities that are difficult to remove.
This guide provides a structured approach to troubleshoot and overcome these challenges, ensuring the integrity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: I'm observing significant peak tailing and poor separation during normal-phase column chromatography on silica gel. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying amines on standard silica gel. The acidic nature of silica's silanol groups strongly interacts with the basic amine, leading to the observed problems.[3] Here are several effective strategies to counteract this:
Strategy 1: Mobile Phase Modification
The most straightforward approach is to add a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your target compound to elute more symmetrically.
-
Recommended Additive: Triethylamine (TEA) is a common choice. Start by adding 0.5-1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[4]
-
Alternative: If TEA is not compatible with your downstream application, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component of your mobile phase, but be aware of its higher polarity which will significantly reduce retention.
Strategy 2: Use of Alternative Stationary Phases
If mobile phase modification is insufficient or undesirable, consider using a different stationary phase that is more compatible with basic compounds.
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is chemically modified to be basic, minimizing the problematic acid-base interactions.[3][4]
-
Basic Alumina: Alumina is another alternative to silica gel and is available in neutral and basic grades. For amines, basic alumina is the preferred choice.[4]
Experimental Protocol: Column Chromatography with Mobile Phase Modification
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 1% TEA).
-
Column Packing: Carefully pack the column with the slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of Ethyl Acetate) to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique.
Question 2: My purified this compound has a yellow or brown tint. What are these colored impurities and how can I remove them?
Answer:
The discoloration is likely due to oxidation of the benzylamine. Amines, in general, are prone to air oxidation, which can form highly colored impurities.
Solution: Activated Charcoal Treatment and Proper Handling
-
Activated Charcoal: Before your final purification step (e.g., recrystallization or distillation), you can treat a solution of your compound with a small amount of activated charcoal. The charcoal will adsorb many of the colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight), and stir or gently heat the mixture for a short period. Perform a hot filtration to remove the charcoal before proceeding with the purification.[5]
-
-
Inert Atmosphere: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation.[6]
-
Storage: Store the purified compound in a tightly sealed container, protected from light and air, preferably at a low temperature (2-8 °C).[7]
Question 3: I'm trying to purify by distillation, but the compound seems to be decomposing at higher temperatures. What are the optimal conditions for distillation?
Answer:
Halogenated benzylamines can be sensitive to high temperatures.[8] To avoid decomposition, it's crucial to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound.
Recommended Distillation Parameters:
| Parameter | Recommended Value | Rationale |
| Pressure | < 10 mmHg | Significantly lowers the boiling point to prevent thermal decomposition. |
| Temperature | As low as feasible | The exact temperature will depend on the vacuum achieved. Aim for a gentle and controlled distillation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation at elevated temperatures. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Drying: If necessary, dry the crude amine over a suitable drying agent like sodium hydroxide or potassium hydroxide pellets before distillation.[6]
-
Distillation: Heat the distillation flask gently in an oil bath. Collect the fraction that distills at a constant temperature and pressure.
-
Collection: Collect the purified this compound in a receiving flask that can be sealed under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of this compound?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying known impurities and determining the overall purity.[9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.
-
Gas Chromatography (GC): Given the volatility of the compound, GC is also a suitable method for purity analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any structural isomers or impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[9]
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction is a highly effective technique for separating amines from neutral or acidic organic impurities.[2][10]
Workflow for Acid-Base Extraction:
Caption: Workflow for purification via acid-base extraction.
Q3: What are the main safety precautions when handling this compound?
A3: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[11][12] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Q4: My compound won't crystallize from the chosen solvent system. What can I do?
A4: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[5]
-
Solvent Evaporation: If you've used too much solvent, you can slowly evaporate some of it to increase the concentration.[5]
-
Change Solvent System: The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good system is one where the compound is soluble in one solvent and insoluble in the other.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemimpex.com [chemimpex.com]
- 8. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Reactions of 5-Chloro-2,4-difluorobenzylamine
Welcome to the technical support center for 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring decreases the nucleophilicity of the amine, which can influence reaction rates and byproduct formation. This document provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your reactions and minimize the formation of common impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Alkylation Reactions
Question 1: I am trying to perform a mono-N-alkylation of this compound with an alkyl halide, but I am observing a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I prevent its formation?
Answer:
The most common byproduct in the N-alkylation of primary amines like this compound is the di-alkylation product (a tertiary amine).[1][2][3] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction.
Causality:
The reaction proceeds in two steps:
-
Primary Amine Alkylation (Desired Reaction): The primary amine attacks the alkyl halide to form the secondary amine.
-
Secondary Amine Alkylation (Side Reaction): The newly formed secondary amine, being more nucleophilic, competes with the remaining primary amine and reacts with another molecule of the alkyl halide to form the tertiary amine.
This issue of overalkylation is a well-known challenge in the synthesis of primary benzylamines.[1][2][3]
Troubleshooting Guide for Over-alkylation:
| Strategy | Experimental Protocol | Rationale |
| Control Stoichiometry | Use a significant excess of the this compound (e.g., 2-5 equivalents) relative to the alkylating agent. | By increasing the concentration of the primary amine, you statistically favor the reaction of the alkyl halide with the starting material over the mono-alkylated product. |
| Slow Addition of Alkylating Agent | Add the alkyl halide dropwise to the reaction mixture containing the amine and base over an extended period (e.g., 2-4 hours) at a controlled temperature. | This maintains a low concentration of the alkylating agent, minimizing the chance of the secondary amine reacting with it before all the primary amine is consumed. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃). | Stronger bases can deprotonate the mono-alkylated product more effectively, increasing its nucleophilicity and promoting di-alkylation. Cesium carbonate has been shown to suppress overalkylation in some cases.[4] |
| Lower Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Alkylation reactions are typically kinetically controlled. Lowering the temperature can sometimes provide better selectivity for the primary amine alkylation. |
Visualizing the Reaction Pathway:
Caption: Desired vs. side reaction in N-alkylation.
Category 2: N-Acylation Reactions
Question 2: During the N-acylation of this compound with an acyl chloride under Schotten-Baumann conditions, my yield is low and I have to use a large excess of the acylating agent. What is happening to my acyl chloride?
Answer:
A common side reaction in N-acylations, particularly those run in biphasic systems with an aqueous base (like Schotten-Baumann conditions), is the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride).[5][6]
Causality:
The acyl chloride is highly electrophilic and can be attacked by any nucleophile present in the reaction mixture. Under Schotten-Baumann conditions, water and hydroxide ions from the aqueous base are competing nucleophiles with your benzylamine.[7][8][9]
-
Desired Reaction (Aminolysis): this compound attacks the acyl chloride.
-
Side Reaction (Hydrolysis): Water or hydroxide attacks the acyl chloride, converting it to the corresponding carboxylic acid, which is unreactive towards the amine under these conditions.
Troubleshooting Guide for Acylating Agent Hydrolysis:
| Strategy | Experimental Protocol | Rationale |
| Anhydrous Conditions | Perform the reaction under strictly anhydrous conditions. Use a dry, aprotic solvent (e.g., DCM, THF) and an organic base (e.g., triethylamine, pyridine). | This eliminates water as a competing nucleophile.[7] |
| Vigorous Stirring | If using a biphasic system, ensure very rapid stirring to maximize the interfacial area between the organic and aqueous phases. | This increases the probability of the acyl chloride in the organic phase reacting with the amine rather than with the aqueous base. |
| Temperature Control | Run the reaction at a low temperature (e.g., 0 °C to room temperature). | The hydrolysis of the acyl chloride is often accelerated at higher temperatures. |
| Alternative Acylating Agents | Consider using a carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU). | These in-situ activation methods do not involve highly water-sensitive intermediates like acyl chlorides and can be performed under anhydrous conditions. |
Visualizing Competing Nucleophiles:
Caption: Competing aminolysis and hydrolysis of acyl chloride.
Question 3: I am observing a small amount of a di-acylated product in my reaction. Is this possible and how do I avoid it?
Answer:
While less common than over-alkylation, the formation of a di-acylated product (an imide) is possible, especially under forcing conditions or with highly reactive acylating agents.
Causality:
The initially formed amide still has a proton on the nitrogen atom. This proton is acidic and can be removed by a strong base. The resulting anion can then be acylated a second time. However, the lone pair on the amide nitrogen is significantly delocalized into the adjacent carbonyl group, making it much less nucleophilic than the starting amine. Therefore, this side reaction typically requires harsh conditions (e.g., strong base, high temperature, and a large excess of a highly reactive acylating agent).
Troubleshooting Guide for Di-acylation:
| Strategy | Experimental Protocol | Rationale |
| Avoid Excess Acylating Agent | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. | This minimizes the availability of the acylating agent to react with the less nucleophilic amide product. |
| Use a Mild Base | Employ a base that is strong enough to neutralize the acid byproduct (e.g., HCl) but not strong enough to deprotonate the amide product (e.g., NaHCO₃, K₂CO₃, or an organic amine base). | Strong bases like NaH or LDA will readily deprotonate the amide, promoting di-acylation. |
| Moderate Reaction Conditions | Avoid high temperatures and prolonged reaction times once the starting amine has been consumed (monitor by TLC or LC-MS). | Forcing conditions can overcome the lower reactivity of the amide and lead to the di-acylated byproduct. |
Category 3: Reductive Amination
Question 4: In a reductive amination reaction with an aldehyde, I am seeing byproducts corresponding to the starting amine and a dialkylated amine. How can I improve the selectivity for my desired mono-alkylated product?
Answer:
In reductive amination, the primary amine reacts with an aldehyde to form an imine (or iminium ion), which is then reduced to the secondary amine. Common side products include unreacted starting amine and the tertiary amine from a second reductive amination cycle .
Causality:
Similar to direct alkylation, the secondary amine product can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to the tertiary amine. This is more likely to occur if an excess of the aldehyde is used or if the initial imine formation is slow compared to the subsequent reaction of the product amine.
Troubleshooting Guide for Reductive Amination Side Products:
| Strategy | Experimental Protocol | Rationale |
| Control Stoichiometry | Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. | This ensures the aldehyde is the limiting reagent, minimizing its availability for a second reaction with the product amine.[10] |
| Stepwise Procedure | First, form the imine by mixing the amine and aldehyde (often with a dehydrating agent or Dean-Stark trap), and monitor for completion. Then, add the reducing agent. | This separates the imine formation from the reduction step, preventing the product amine from competing with the starting amine for the aldehyde.[11] |
| Choice of Reducing Agent | Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | These reagents are more effective at reducing the protonated iminium ion than the neutral aldehyde carbonyl group, which can improve selectivity. NaBH(OAc)₃ is often preferred as it is less toxic and does not require pH control. |
| pH Control | If using NaBH₃CN, maintain a mildly acidic pH (around 5-6). | This pH range favors the formation of the iminium ion, which is more readily reduced than the aldehyde, while not being so acidic as to hydrolyze the imine or deactivate the amine. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. byjus.com [byjus.com]
- 10. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2,4-difluorobenzylamine Reactions
Welcome to the technical support center for 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile but sterically challenging building block into their synthetic workflows. The unique substitution pattern of this compound, with fluorine atoms ortho and para to the chlorobenzyl group, presents specific steric and electronic challenges that can impede common transformations. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that contribute to steric hindrance?
A1: The primary contributor to steric hindrance is the substitution pattern on the phenyl ring. The fluorine atom at the C2 (ortho) position and the chlorine atom at the C5 position create a sterically congested environment around the benzylic carbon and the amino group. This bulkiness can impede the approach of reagents, particularly in reactions requiring the formation of new bonds at the nitrogen atom (e.g., N-acylation, N-alkylation) or at the benzylic position.[1][2][3] Furthermore, the electron-withdrawing nature of the fluorine and chlorine substituents decreases the nucleophilicity of the amine, which can exacerbate the challenges posed by steric hindrance.[4]
Q2: How do the electronic effects of the fluoro and chloro substituents impact the reactivity of the amine group?
A2: The two fluorine atoms and the chlorine atom are strongly electron-withdrawing groups. Their presence on the aromatic ring reduces the electron density on the nitrogen atom of the benzylamine. This diminished electron density makes the amine less nucleophilic and less basic compared to an unsubstituted benzylamine.[4][5] Consequently, reactions that rely on the nucleophilic character of the amine, such as amide bond formation or alkylation, may proceed sluggishly or not at all under standard conditions.[6][7][8]
Q3: Is this compound commercially available and what are its typical applications?
A3: Yes, this compound is commercially available from various chemical suppliers.[9][10][11] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[12] Specifically, it is utilized in the development of drugs targeting neurological disorders and in the creation of potent herbicides and pesticides.[12]
Troubleshooting Guide
Issue 1: Low Yield or No Reaction in Amide Coupling (N-Acylation) Reactions
Scenario: "I am trying to couple this compound with a carboxylic acid using standard coupling reagents like EDC/HOBt or HATU, but I am observing very low conversion to the desired amide."
This is a common issue arising from the combination of steric hindrance around the nitrogen atom and its reduced nucleophilicity. Standard coupling reagents may not be sufficiently reactive to overcome this hurdle.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting amide coupling reactions.
Detailed Protocols & Explanations
Strategy 1: Conversion to More Reactive Acylating Agents
-
Rationale: Converting the carboxylic acid to a more electrophilic species, such as an acyl chloride, significantly increases the reaction rate.
-
Protocol: Acid Chloride Formation and Coupling [13]
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction at room temperature or gentle heat until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench with water and perform a standard aqueous workup.
-
Strategy 2: Utilizing Alternative Coupling Reagents
-
Rationale: Some coupling reagents are specifically designed for hindered substrates.
-
Recommended Reagents:
-
Phosphonium-based: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are often more effective than carbodiimides for sterically demanding couplings.
-
Boronic Acid Catalysis: Certain boronic acids can catalyze direct amidation under dehydrating conditions, showing high activity for challenging substrates.[14][15] A protocol using a boronic acid catalyst might involve refluxing the carboxylic acid and amine in a solvent like toluene with a Dean-Stark trap to remove water.[16]
-
| Coupling Reagent Class | Examples | Typical Conditions | Notes |
| Carbodiimides | EDC, DCC | DCM or DMF, RT | Often insufficient for this substrate. |
| Uronium/Guanidinium | HATU, HBTU | DMF, DIEA, RT | Better than carbodiimides, but may still be slow. |
| Phosphonium | BOP, PyBOP | DMF, DIEA, RT | Generally more effective for hindered systems. |
| Acid Halide Precursors | T3P, CDI | Varies | T3P is a powerful water scavenger. |
| Catalytic | Boronic Acids | Toluene, reflux | An emerging green alternative.[14] |
Issue 2: Failure or Low Selectivity in N-Alkylation Reactions
Scenario: "I am attempting to perform a reductive amination or a direct alkylation with an alkyl halide, but I'm getting low yields of the desired secondary amine and significant amounts of starting material remain."
The reduced nucleophilicity of the amine is the primary culprit here. For direct alkylation, the SN2 reaction with an alkyl halide is slow.[17][18][19] For reductive amination, the initial imine formation can be slow and unfavorable.
Troubleshooting Strategies
-
For Direct Alkylation with Alkyl Halides:
-
Increase Reactivity of the Electrophile: Switch from alkyl chlorides or bromides to alkyl iodides, as iodide is a better leaving group. Using an activating agent like sodium iodide (Finkelstein reaction conditions) can be beneficial.
-
Stronger Base & Higher Temperature: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to fully deprotonate the amine, creating a more potent nucleophile. Running the reaction in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 80-120 °C) can significantly accelerate the reaction.[20]
-
-
For Reductive Amination:
-
Drive Imine Formation: Use a dehydrating agent, such as molecular sieves, or employ a Dean-Stark trap to remove the water formed during imine formation, thus driving the equilibrium towards the product.
-
More Powerful Reducing Agents: While sodium borohydride (NaBH₄) is a common choice, a more potent and sterically less demanding reducing agent like sodium triacetoxyborohydride (STAB) is often more effective for hindered substrates. STAB is also tolerant of mildly acidic conditions which can catalyze imine formation.
-
Borrowing Hydrogen Catalysis: Consider a "borrowing hydrogen" or "hydrogen autotransfer" reaction using a ruthenium or iridium catalyst.[21] This method allows for the N-alkylation of amines with alcohols, which are often less expensive and more environmentally friendly than alkyl halides.[8] This approach can be very effective for less nucleophilic amines.[21]
-
Caption: Troubleshooting N-alkylation strategies.
Issue 3: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Scenario: "I am using this compound as a coupling partner in a Buchwald-Hartwig amination with an aryl bromide, but the reaction is not proceeding efficiently."
While the aryl halide partner is typically the focus in Buchwald-Hartwig amination, the properties of the amine are also critical. The steric bulk and electron-deficient nature of this compound can hinder its coordination to the palladium center and slow down the catalytic cycle.[22][23][24]
Key Optimization Parameters
| Parameter | Standard Conditions | Recommended for Hindered Amine | Rationale |
| Ligand | SPhos, XPhos | RuPhos, BrettPhos, tBuXPhos | These ligands are bulkier and more electron-rich, which promotes the reductive elimination step—often the rate-limiting step with hindered amines.[25] |
| Base | NaOtBu, K₂CO₃ | LHMDS, KHMDS | Stronger, non-coordinating bases can be more effective at deprotonating the hindered amine without interfering with the catalyst. |
| Solvent | Toluene, Dioxane | Toluene, 2-MeTHF | Toluene is generally a good choice. 2-MeTHF can be a greener and effective alternative.[26] |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be necessary to overcome the activation barrier for this challenging substrate. |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Use pre-formed palladacycle precatalysts (e.g., G3-XPhos) | Pre-catalysts can provide more consistent and active catalytic species in solution. |
Catalytic Cycle Considerations
Caption: Buchwald-Hartwig cycle highlighting the hindered step.
By carefully selecting a more appropriate ligand and base combination, researchers can successfully employ this compound in these powerful C-N bond-forming reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. 2,4-Difluorobenzylamine | CAS#:72235-52-0 | Chemsrc [chemsrc.com]
- 11. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Amide synthesis by acylation [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. reddit.com [reddit.com]
- 20. Amine alkylation - Wikipedia [en.wikipedia.org]
- 21. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.rug.nl [research.rug.nl]
- 24. benchchem.com [benchchem.com]
- 25. books.rsc.org [books.rsc.org]
- 26. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Substitution of 5-Chloro-2,4-difluorobenzylamine
Welcome to the technical support center for the N-substitution of 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific, yet broadly applicable, class of reaction. The following content is structured to address common challenges in a direct question-and-answer format, moving from foundational principles to specific, actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the reactivity of this compound and general considerations for its N-substitution.
Q1: What is the expected reactivity of the aromatic ring in this compound towards nucleophilic attack?
A1: The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of three electron-withdrawing halogen substituents (two fluorine atoms and one chlorine atom).[1][2][3] Electron-withdrawing groups make the aromatic ring electron-deficient and more susceptible to attack by a nucleophile.[2][4] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2][5]
Q2: Which halogen is the most likely leaving group in an SNAr reaction on this substrate?
A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[1][3][5] Consequently, the most electronegative halogen, fluorine, often acts as the best leaving group because its strong inductive effect makes the carbon it is attached to more electrophilic and stabilizes the intermediate Meisenheimer complex.[2][5] Therefore, substitution of one of the fluorine atoms is more likely than substitution of the chlorine atom. The fluorine at the 2- or 4-position relative to the chlorobenzylamine group is a potential site for substitution.
Q3: What are the general reaction conditions for N-substitution on this type of substrate?
A3: Generally, the N-substitution of halo-aromatic compounds involves reacting the substrate with an amine in the presence of a base and a suitable solvent. The choice of base and solvent is critical and depends on the nucleophilicity of the amine and the reactivity of the substrate. Common bases include organic amines (like triethylamine or diisopropylethylamine) or inorganic bases (like potassium carbonate or sodium carbonate).[6] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used to facilitate the reaction.[7][8]
Q4: Can the benzylamine moiety itself interfere with the reaction?
A4: Yes, the primary amine of the benzylamine group is itself a nucleophile and can potentially react with another molecule of the starting material, leading to dimerization or polymerization, especially under basic conditions. It is crucial to select reaction conditions that favor the reaction with the intended nucleophile over self-reaction. This can often be achieved by using a large excess of the desired nucleophile or by protecting the benzylamine group, though the latter adds extra steps to the synthesis.
Section 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to common issues encountered during the N-substitution of this compound.
Issue 1: Low or No Product Yield
Q: I am observing very low or no conversion of my starting material. What are the potential causes and how can I address them?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: The incoming amine may not be nucleophilic enough to attack the electron-deficient ring.
-
Solution: Increase the nucleophilicity of the amine by using a stronger base to deprotonate it, forming a more reactive amide anion. Be cautious, as overly strong bases can lead to side reactions.
-
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction rates.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.
-
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, preventing an effective approach for the reaction to occur.
-
Solution: If possible, consider a less sterically hindered nucleophile. For the substrate, steric hindrance is inherent to the molecule.
-
Issue 2: Formation of Multiple Products
Q: My reaction is producing a mixture of products. How can I improve the selectivity?
A: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The nucleophile may be attacking different positions on the aromatic ring.
-
Solution: As discussed, substitution is most likely at one of the fluorine-bearing carbons. The electronic environment of the 2- and 4-positions is different, which can be exploited. Lowering the reaction temperature may favor the kinetically controlled product. The choice of solvent can also influence regioselectivity.[8]
-
-
Over-alkylation: The product of the initial N-substitution, now a secondary amine, can react further with the starting material if it remains sufficiently nucleophilic.
-
Solution: Use a stoichiometric excess of the primary amine nucleophile to outcompete the secondary amine product for the starting material. Alternatively, adding the this compound slowly to a solution of the nucleophile can maintain a low concentration of the electrophile and disfavor the second substitution.
-
-
Side Reactions of the Benzylamine Group: As mentioned, the benzylamine can undergo self-condensation.
-
Solution: Use a milder base or a lower temperature to minimize this side reaction.
-
Issue 3: Difficult Product Purification
Q: I am having trouble isolating my desired product in a pure form. What purification strategies are recommended?
A: Purification of amine products can be challenging due to their basicity and potential for streaking on silica gel.
Recommended Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate the desired amine product, transferring it to the aqueous layer.
-
Separate the layers and wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
-
Column Chromatography:
-
To minimize tailing of the amine product on silica gel, it is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol.
-
Alternatively, using a different stationary phase like alumina may be advantageous.
-
-
Recrystallization or Salt Formation:
-
If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Formation of a crystalline salt (e.g., hydrochloride or hydrobromide) can also facilitate purification through recrystallization. The free base can then be regenerated.[10][11][12]
-
Section 3: Experimental Protocols & Data
This section provides a general experimental protocol and a table summarizing key reaction parameters for optimization.
General Experimental Protocol for N-Substitution
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine nucleophile (1.1 - 2.0 eq), and a suitable base (1.5 - 3.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction mixture as described in the purification section (e.g., aqueous workup followed by extraction or direct purification by chromatography).
Table of Reaction Parameters for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Nucleophile | Primary or secondary amines | The choice of nucleophile will determine the final product. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | A base is required to neutralize the HX formed and may be needed to deprotonate the nucleophile. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are generally preferred for SNAr reactions.[7] |
| Temperature | 80 - 150 °C | Higher temperatures generally increase the reaction rate. |
| Concentration | 0.1 - 1.0 M | The optimal concentration will depend on the specific reactants and conditions. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-substitution of this compound.
Caption: A flowchart for troubleshooting common experimental issues.
Understanding the SNAr Mechanism
The following diagram outlines the addition-elimination mechanism for the N-substitution reaction.
Caption: The addition-elimination mechanism of SNAr.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
Technical Support Center: 5-Chloro-2,4-difluorobenzylamine Stability and Handling
Welcome to the technical support center for 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. Due to its inherent reactivity, users may encounter challenges related to stability, purity, and self-condensation. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your experiments.
Section 1: Troubleshooting Guide - Diagnosing Reagent Degradation
Encountering unexpected results can be a significant setback. This section helps you diagnose potential issues with your this compound before and during its use.
| Symptom Observed | Potential Root Cause | Recommended Action |
| Color Change (e.g., clear yellow to dark orange/brown) | Oxidation, formation of polymeric impurities, or reaction with atmospheric CO₂/moisture. | Verify purity using LC-MS or ¹H NMR. If significant impurities are detected, consider repurification by distillation or column chromatography. Implement stringent inert atmosphere handling. |
| Unexpected Analytical Peaks (NMR, LC-MS) | Self-condensation, reaction with solvent impurities (e.g., acetone), or degradation from improper storage. | Characterize major impurities if possible. Common adducts include imines (from aldehyde/ketone contaminants) or secondary amines. Review storage conditions against recommended protocols.[1][2] |
| Low Reaction Yield / Complex Byproducts | The reagent has degraded, leading to lower active concentration and the introduction of reactive impurities into your experiment. | Immediately pause use of the current reagent bottle. Perform a QC check on a fresh, unopened bottle. If the new bottle performs as expected, discard the old reagent. Implement the preventative protocols outlined in Section 3. |
Section 2: FAQs - Understanding the Chemistry of Degradation
Answering the "why" is critical to preventing future issues. This section delves into the mechanisms behind the instability of this compound.
Q1: What is "self-condensation" in the context of this compound?
A: While direct self-condensation between two benzylamine molecules to form a secondary amine and ammonia is possible, it is often slow under typical storage conditions. More commonly, the term refers to a cascade of reactions initiated by impurities or environmental factors. A primary pathway involves reaction with trace aldehyde or ketone impurities (which may be present from the synthesis of the benzylamine itself).[3] The benzylamine acts as a nucleophile, attacking the carbonyl carbon to form a Schiff base (imine). This imine is often colored and can participate in further, more complex reactions, leading to a mixture of oligomeric byproducts.
Q2: What primary environmental and chemical factors accelerate the degradation of this compound?
A: Several factors can compromise the stability of this compound:
-
Atmosphere: Benzylamines can react with atmospheric carbon dioxide to form carbamate salts.[4][5] Oxygen can lead to oxidative degradation, often catalyzed by light or trace metals.
-
Temperature: Elevated temperatures increase the rate of all degradation reactions.[6] It is crucial to store the material in a cool environment and avoid overheating during experimental workups like solvent evaporation.
-
Incompatible Materials: As a base, it will react violently with strong acids.[7] It is also incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[6][8][9] Contact with certain metals may catalyze decomposition.[4]
-
pH: Extremes in pH during aqueous workups can lead to side reactions. While the amine is basic, exposing it to strong bases can promote deprotonation at the benzylic position, while strong acids will protonate the amine, potentially enabling other reaction pathways.
Section 3: Protocols for Prevention and Mitigation
Proactive measures are the cornerstone of reproducible science. The following protocols provide a self-validating system for maintaining the integrity of your this compound.
Workflow for Reagent Management
The following diagram illustrates the ideal workflow from receipt to experimental use.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: A Troubleshooting Guide for Fluorinated Amine Synthesis
The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorination can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties.[1][2][4] However, the synthesis of these valuable compounds is frequently plagued by challenges ranging from low yields and poor selectivity to complex purification hurdles.[5][6][7]
This guide provides practical, in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering common issues in fluorinated amine synthesis. Drawing upon established chemical principles and field-proven insights, this resource aims to be a self-validating system for diagnosing and resolving experimental roadblocks.
Challenge 1: Low Reaction Yield and Poor Conversion
Low product yield is one of the most frequent frustrations in fluorinated amine synthesis. This can stem from a variety of factors, including the inherent properties of the reagents, suboptimal reaction conditions, or competing side reactions.
Q1: My nucleophilic fluorination reaction with an alkali metal fluoride (e.g., KF, CsF) is giving very low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in nucleophilic fluorinations using alkali metal fluorides is often due to the low solubility and high lattice energy of these salts in organic solvents.[5][8][9] The fluoride anion is also a strong hydrogen bond acceptor, which can lead to strong solvation and reduced nucleophilicity.[10]
Troubleshooting Steps:
-
Enhance Fluoride Solubility with Phase-Transfer Catalysts: The use of phase-transfer catalysts (PTCs) is crucial for solubilizing the fluoride salt in the organic phase.[8][9][11]
-
Quaternary Ammonium Salts: Tetrabutylammonium (TBA) salts like TBAF or TBAC are commonly used.[12]
-
Crown Ethers: Crown ethers can effectively chelate the alkali metal cation, releasing a "naked" and more reactive fluoride anion.
-
Hydrogen Bonding PTCs: Chiral bis-urea catalysts can form hydrogen-bonded complexes with fluoride, enhancing its solubility and reactivity.[5][8][9]
-
-
Ensure Anhydrous Conditions: Alkali metal fluorides are hygroscopic, and the presence of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.[5]
-
Azeotropic Drying: Azeotropic distillation with a suitable solvent like acetonitrile can help remove residual water from the reaction mixture.[12]
-
Spray-Dried Fluorides: Using commercially available spray-dried potassium fluoride can be a more convenient option.
-
-
Optimize Solvent Choice: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred for nucleophilic substitution reactions.[12]
-
Increase Reaction Temperature: If the reagents are thermally stable, increasing the reaction temperature can help overcome the activation energy barrier.
Q2: I am attempting a reductive amination of a fluorinated ketone, but the reaction is sluggish and incomplete. How can I drive the reaction to completion?
A2: Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction.[13] The initial imine formation is often the rate-limiting step and is an equilibrium process.[13]
Troubleshooting Steps:
-
Remove Water: The formation of the imine intermediate generates water. Removing this water will shift the equilibrium towards the imine, thereby increasing the overall reaction rate.[13]
-
Dehydrating Agents: Molecular sieves are a common and effective choice.
-
Azeotropic Removal: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective.[14]
-
-
Optimize pH: The reaction is typically favored under weakly acidic conditions (pH 4-6).[13] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile. Acetic acid is a commonly used catalyst.
-
Choice of Reducing Agent: The choice of reducing agent is critical and should be matched to the reactivity of the imine.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is often effective for reductive aminations.[15] It is less water-sensitive than sodium cyanoborohydride.[15]
-
Sodium Cyanoborohydride (NaBH3CN): This is another common choice, but it is toxic and requires careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is a greener alternative but may not be compatible with all functional groups.[14]
-
Challenge 2: Managing Unwanted Side Reactions and Byproducts
The formation of side products can significantly complicate purification and reduce the yield of the desired fluorinated amine. Understanding the potential side reactions is key to mitigating them.
Q1: My nucleophilic substitution reaction is producing a significant amount of elimination byproduct. How can I favor substitution over elimination?
A1: Elimination is a common competing reaction in nucleophilic substitutions, particularly with basic nucleophiles like fluoride.
Troubleshooting Steps:
-
Use a Less Basic Fluoride Source: While alkali metal fluorides are common, other reagents can be less basic and favor substitution.
-
Tetrabutylammonium Fluoride (TBAF): While still basic, the bulky cation can sometimes disfavor elimination.
-
Triethylamine Trihydrofluoride (Et3N·3HF): This reagent is a milder source of fluoride and is often used to minimize elimination.[16]
-
-
Optimize the Leaving Group: A better leaving group will favor both SN1 and SN2 reactions over E1 and E2. Tosylates and mesylates are often good choices.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor substitution.
-
Choose a Polar Aprotic Solvent: Solvents like DMSO and DMF favor SN2 reactions over E2 reactions.
Q2: In my synthesis involving an electrophilic fluorinating agent like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), I am observing multiple fluorinated products and starting material decomposition. What is going wrong?
A2: Electrophilic fluorination reactions can be highly exothermic and may lack selectivity if not properly controlled.[17][18]
Troubleshooting Steps:
-
Control Reaction Temperature: Many electrophilic fluorinations should be run at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.
-
Slow Reagent Addition: Adding the fluorinating agent slowly to the reaction mixture can help to dissipate heat and prevent localized high concentrations of the reagent.
-
Optimize Stoichiometry: Using a large excess of the fluorinating agent can lead to over-fluorination or decomposition.[19] A careful optimization of the stoichiometry is often necessary.
-
Consider a Milder Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. If you are using a highly reactive agent, consider switching to a milder one.[18]
Challenge 3: Purification and Characterization of Fluorinated Amines
The unique properties of fluorinated compounds can make their purification and characterization challenging.
Q1: I am having difficulty purifying my fluorinated amine by column chromatography. It is either streaking on the column or co-eluting with byproducts.
A1: The polarity and basicity of amines can lead to poor chromatographic behavior on silica gel.
Troubleshooting Steps:
-
Add a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent can neutralize the acidic sites on the silica gel and improve the peak shape of the amine.
-
Use a Different Stationary Phase: If silica gel is not effective, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica.
-
Salt Formation and Extraction: For basic amines, an acidic wash during the workup can protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities by extraction.[20] The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[20] A newer method involves precipitating the amine as a trichloroacetate salt, which can then be isolated and gently heated to release the pure amine.[21]
-
Protecting Group Strategy: If the amine is particularly problematic, consider protecting it with a suitable protecting group (e.g., Boc) to make it less polar and easier to purify.[22] The protecting group can then be removed in a subsequent step.[22]
Q2: The 1H and 13C NMR spectra of my fluorinated amine are complex and difficult to interpret due to C-F and H-F coupling.
A2: The presence of fluorine will introduce coupling to both 1H and 13C nuclei, which can complicate spectral analysis. However, 19F NMR is a powerful tool for characterizing these compounds.[23][24][25]
Troubleshooting and Characterization Strategy:
-
Acquire a 19F NMR Spectrum: 19F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated species.[26][27] The chemical shift and coupling patterns can provide valuable structural information.[23][25]
-
Use Decoupling Experiments: 1H{19F} and 13C{19F} decoupling experiments can simplify the 1H and 13C spectra, respectively, by removing the fluorine coupling.
-
2D NMR Techniques: 2D NMR experiments such as HSQC and HMBC can be adapted for fluorine-containing compounds to establish correlations between 1H, 13C, and 19F nuclei.[25]
Challenge 4: Handling and Safety of Fluorinating Reagents
Many fluorinating reagents are hazardous and require special handling procedures.[17][28][29]
Q1: What are the key safety precautions I should take when working with fluorinating agents?
A1: Safety is paramount when working with fluorinating reagents. A thorough understanding of the hazards associated with each specific reagent is essential.[28][29]
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are often recommended), safety goggles, and a lab coat.[28][29] A face shield may be necessary for larger-scale reactions.[28]
-
Fume Hood: All manipulations of fluorinating reagents should be performed in a well-ventilated fume hood.[28][29]
-
Material Compatibility: Be aware of the compatibility of your reaction vessel and other equipment with the fluorinating agent. Some reagents, particularly those that can generate hydrogen fluoride (HF), are corrosive to glass.[17]
-
Quenching and Waste Disposal: Have a plan for quenching any unreacted reagent and for the proper disposal of all waste.[28] Consult your institution's environmental health and safety office for specific guidance.[28]
-
Emergency Preparedness: Be familiar with the appropriate first aid procedures for exposure to the specific reagent you are using. For HF exposure, immediate medical attention is critical, and a calcium gluconate gel should be readily available.
Frequently Asked Questions (FAQs)
Q: What is "late-stage fluorination" and why is it important?
A: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence.[1][3][6] This is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound without having to re-synthesize the entire molecule from scratch.[3][6]
Q: Are there "green" or more environmentally friendly methods for fluorination?
A: Yes, there is a growing interest in developing greener fluorination methods.[30] This includes the use of catalytic methods to reduce the amount of reagent needed, the development of less hazardous reagents, and the use of more benign solvents.[18][30] Catalytic hydrogenation for reductive amination is one example of a greener approach.[14]
Q: How does the position of the fluorine atom in a molecule affect its properties?
A: The position of the fluorine atom can have a profound impact on a molecule's properties. For example, a fluorine atom on an aromatic ring can alter the electronic properties of the ring, affecting its reactivity and interactions with biological targets. A fluorine atom adjacent to a basic nitrogen can lower the pKa of the amine. The strategic placement of fluorine is a key aspect of medicinal chemistry design.[2]
Visualizations and Data
Decision-Making Workflow for Low Yield in Nucleophilic Fluorination
Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.
Comparison of Common Fluoride Sources for Nucleophilic Substitution
| Fluoride Source | Common Abbreviation | Typical Form | Key Advantages | Key Disadvantages |
| Potassium Fluoride | KF | White Solid | Inexpensive, readily available | Low solubility in organic solvents, hygroscopic[5] |
| Cesium Fluoride | CsF | White Solid | More soluble and reactive than KF | More expensive than KF |
| Tetrabutylammonium Fluoride | TBAF | Solution in THF or solid hydrate | Good solubility in organic solvents | Basic, can promote elimination, hygroscopic |
| Triethylamine Trihydrofluoride | Et3N·3HF | Liquid | Milder, less basic, good for acid-sensitive substrates | Corrosive (contains HF) |
| Selectfluor® | F-TEDA-BF4 | White Solid | Electrophilic source, easy to handle | Expensive, can be overly reactive |
| N-Fluorobenzenesulfonimide | NFSI | White Solid | Electrophilic source, generally good stability | Can be expensive, potential for side reactions |
General Workflow for Safe Handling of Fluorinating Reagents
Caption: A general workflow for the safe handling of fluorinating compounds.[28]
References
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorination - Wordpress [reagents.acsgcipr.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Workup [chem.rochester.edu]
- 21. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 22. youtube.com [youtube.com]
- 23. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. zjwintime.com [zjwintime.com]
- 30. tandfonline.com [tandfonline.com]
Stability issues of 5-Chloro-2,4-difluorobenzylamine under acidic/basic conditions
Technical Support Center: 5-Chloro-2,4-difluorobenzylamine
A Guide to Understanding and Managing Stability in Acidic & Basic Media
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, I've seen firsthand how understanding the nuances of a reagent's stability can be the difference between a successful synthesis and a complex purification problem. This guide provides in-depth, field-proven insights into the stability of this compound, focusing on the causality behind its behavior and offering practical solutions to common challenges.
The structure of this compound, with its electron-withdrawing halogen substituents on the aromatic ring, significantly influences the reactivity of the benzylic amine. While generally stable under neutral conditions, its behavior in acidic and basic media requires careful consideration to prevent unwanted side reactions and degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems related to the stability of this compound.
Question 1: After an acidic workup (e.g., washing with 1M HCl) of my reaction mixture, I see multiple new spots on my TLC and a lower yield of my desired product. What is happening to my amine?
Answer: This is a classic sign of acid-mediated instability. While benzylamines are bases and form hydrochloride salts in acidic solutions, the specific halogenation pattern of this molecule introduces additional reactivity.
-
Causality: The primary amine can be protonated to form an ammonium salt, which is typically stable. However, strong acidic conditions, especially when coupled with elevated temperatures or prolonged exposure, can promote side reactions. The electron-withdrawing fluorine and chlorine atoms make the benzyl C-N bond susceptible to nucleophilic attack or elimination pathways, although this is less common than with unprotected aldehydes. More likely, trace impurities or reactive species in your mixture could be catalyzed by the acid to react with your amine. Furthermore, many reagents used in synthesis are incompatible with strong acids.[1]
-
Troubleshooting Steps:
-
Use a Milder Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker organic acid like acetic acid for your workup.
-
Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (0-5 °C) to reduce the rate of potential degradation. Do not let the mixture sit in the acidic phase for an extended period.
-
Alternative Workup: Consider a non-acidic workup. You may be able to quench the reaction with water or a neutral buffer, extract your product, and then purify it using chromatography, bypassing the acid wash entirely.
-
Purity Check: Before starting, always verify the purity of your this compound, as impurities can exacerbate degradation.
-
Question 2: I am attempting a reaction under strong basic conditions (e.g., NaOH, KOH) and observing significant starting material decomposition. Why is my amine not stable?
Answer: While benzylamines are generally more stable under basic than acidic conditions, strong bases can still present challenges.
-
Causality: The primary amine itself is a weak base and generally unreactive to further deprotonation at the nitrogen. However, strong bases can catalyze other reactions. If other functional groups are present in the molecule, a strong base could initiate an intramolecular reaction. More commonly, strong aqueous bases can promote oxidation, especially if air is not excluded from the reaction. Benzylamines can be oxidized to the corresponding imines or aldehydes, particularly in the presence of certain metal catalysts or oxidants.[2]
-
Troubleshooting Steps:
-
Use an Organic Base: If your reaction allows, switch from strong inorganic bases to sterically hindered organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These are less likely to promote aqueous-mediated side reactions.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. This is a critical step for many amine-based reactions.[2]
-
Lower Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly slow down degradation pathways.
-
Solvent Choice: Ensure your solvent is dry and appropriate for the reaction. Protic solvents in the presence of a strong base can alter the reactivity profile.
-
Question 3: My stored solution of this compound in an organic solvent has developed a yellow or orange tint over time. Is it still usable?
Answer: Color change is a strong indicator of degradation. The compound is typically a colorless to light yellow or orange clear liquid.[3][4] A significant change suggests the formation of chromophoric impurities.
-
Causality: The most probable cause is slow oxidation from dissolved air or exposure to light, which can generate imines and other conjugated systems that absorb visible light. Trace acidic or basic impurities on the glassware or in the solvent can also catalyze this process over time.
-
Troubleshooting Steps:
-
Analytical Verification: Do not use the material without verifying its purity. The best methods are ¹H NMR or LC-MS to identify the presence of the correct compound and quantify impurities. A simple TLC can also be very informative.
-
Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen is best), and protected from light (e.g., in an amber vial or wrapped in foil).[5][6] It should be stored in a cool, dry place.[6]
-
Solvent Purity: Use high-purity, dry, and degassed solvents for making stock solutions to minimize oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound? While specific quantitative data is not readily available in the literature, a general guideline based on the chemical properties of benzylamines is to maintain conditions as close to neutral (pH 6-8) as possible, especially during workups and storage. Brief exposure to mild acidic or basic conditions is generally tolerable, but strong acids and bases should be avoided.[1][7]
Q2: How should I properly quench a reaction containing this amine? The ideal quenching method depends on the reaction chemistry. For many reactions, a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a safe and effective way to neutralize acidic catalysts without using a strong base. For quenching reactive electrophiles, a mild nucleophile may be needed. Always perform the quench at a low temperature (0 °C).
Q3: What are some incompatible materials I should avoid? Avoid strong oxidizing agents, strong acids, and acid chlorides.[1] Reactions with these materials can be vigorous and lead to decomposition or hazardous byproducts. Thermal decomposition can release toxic gases like nitrogen oxides (NOx) and hydrogen fluoride (HF).[1][8]
Q4: What are the recommended storage conditions for this compound? Store the neat compound or solutions in a tightly closed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[6] Protect from light and store under an inert atmosphere (Nitrogen or Argon) to maximize shelf life.
Data & Protocols
Table 1: General Stability and Incompatibility Profile
| Condition | Stability Assessment | Incompatible Reagents | Recommended Practices |
| Strong Acid (e.g., >1M HCl) | Low Stability: Risk of degradation with prolonged exposure or heat. | Strong Oxidizing Agents, Acid Chlorides[1] | Use mild acids (e.g., sat. NH₄Cl), minimize contact time, and use low temperatures. |
| Strong Base (e.g., >1M NaOH) | Moderate Stability: Risk of oxidation, especially in the presence of air. | Strong Oxidizing Agents | Use organic bases (e.g., TEA, DIPEA), maintain an inert atmosphere, and use low temperatures. |
| Neutral (pH 6-8) | High Stability: Generally stable for typical reaction and workup times. | - | Ideal for aqueous workups and extractions. |
| Storage | High Stability (with precautions): Prone to slow oxidation if exposed to air/light. | - | Store cool, dry, protected from light, and under an inert atmosphere.[6] |
Experimental Protocol 1: Recommended Mild Acidic Workup
This protocol is designed to neutralize a basic reaction mixture and remove baseline impurities while minimizing the risk of degrading the target amine.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is the most critical step to prevent temperature excursions during the quench.
-
Initial Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until the pH of the aqueous phase is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.
-
Washing: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Validation: Immediately analyze a small sample of the crude product by TLC or LC-MS to confirm the integrity of the amine before proceeding with purification.
Visual Guides
Diagram 1: Troubleshooting Workflow for Amine Instability
Caption: Troubleshooting decision tree for stability issues.
Diagram 2: Key Factors Influencing Stability
References
Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-2,4-difluorobenzylamine
Welcome to the technical support center for 5-Chloro-2,4-difluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, building block in their synthetic workflows. The presence of three halogen substituents on the aromatic ring significantly influences the reactivity of both the benzylamine moiety and the aryl chloride. This resource provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate catalyst selection and reaction optimization effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reaction classes where this compound is used, and what are the initial catalytic considerations?
A1: this compound is primarily employed in reactions targeting its nucleophilic primary amine. The main categories are:
-
N-Acylation: Formation of an amide bond. This often proceeds with an acyl chloride or anhydride and a stoichiometric base like triethylamine or pyridine. For less reactive acylating agents, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) may be required.[1]
-
N-Alkylation: Formation of a secondary amine. Direct alkylation with alkyl halides can lead to over-alkylation.[2] Catalytic methods like reductive amination or "borrowing hydrogen" catalysis are preferred for achieving high selectivity for mono-alkylation.[2]
-
Palladium-Catalyzed Cross-Coupling: The most prominent reaction in this class is the Buchwald-Hartwig amination, which forms a new C-N bond between the amine and an aryl or heteroaryl halide/triflate.[3] This reaction is highly dependent on the choice of palladium catalyst, ligand, and base.
Q2: How do the chloro- and difluoro- substituents impact the molecule's reactivity?
A2: The electronic properties of the halogen substituents are critical to understanding the molecule's behavior:
-
Decreased Nucleophilicity of the Amine: The two fluorine atoms and the chlorine atom are strongly electron-withdrawing. This effect reduces the electron density on the aromatic ring and, by induction, on the benzylic carbon and the nitrogen atom. This makes the amine less nucleophilic than non-halogenated benzylamine.[1][4] Consequently, reactions requiring nucleophilic attack by the amine, such as acylation or alkylation, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or catalytic activation).
-
Aryl Chloride Reactivity: The aryl chloride bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to aryl bromides or iodides.[5] Overcoming this requires the use of highly active, specialized catalyst systems, typically involving bulky, electron-rich phosphine ligands.
Q3: For a Buchwald-Hartwig amination coupling this compound with an aryl bromide, what is a reliable starting catalyst system?
A3: For coupling a primary amine with an aryl bromide, a robust and modern catalytic system is essential. A highly recommended starting point would be a combination of a palladium(II) precatalyst and a sterically hindered biarylphosphine ligand.
-
Palladium Source: [Pd(allyl)Cl]₂ or a G3/G4 Buchwald Precatalyst. These are air-stable and form the active Pd(0) species reliably in situ.
-
Ligand: SPhos or BrettPhos. These bulky, electron-rich ligands are known to facilitate the challenging oxidative addition and reductive elimination steps, particularly with electron-deficient amines and less reactive aryl halides.[6][7] BrettPhos, in particular, has shown high efficiency in reactions involving fluorinated substrates.[8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[5]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents for these reactions.[9]
Q4: What are the key safety considerations when working with this compound?
A4: According to its Globally Harmonized System (GHS) classification, this compound is a corrosive substance. It is critical to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation. It is known to cause severe skin burns and eye damage.[10]
Section 2: Troubleshooting and Optimization Guides
This section provides in-depth solutions to specific experimental challenges, complete with step-by-step protocols and decision-making workflows.
Issue 1: Low Yield in Palladium-Catalyzed Buchwald-Hartwig Amination
You are attempting to couple this compound with an aryl chloride and observe low conversion of your starting materials.
Low yields in this transformation are typically traced back to three interdependent factors: catalyst activity, base effectiveness, and reaction conditions. The electron-withdrawing nature of your amine and the inertness of the aryl chloride electrophile create a high activation barrier.
-
Catalyst & Ligand Inactivity: The combination of an electron-poor amine and an electron-poor aryl chloride makes the final reductive elimination step of the catalytic cycle particularly difficult.
-
Solution: Switch to a more electron-rich and sterically hindered ligand. While ligands like XPhos are broadly effective, systems utilizing BrettPhos or RuPhos are often superior for coupling unactivated or deactivated aryl chlorides.[6] Using an air-stable palladium precatalyst (e.g., BrettPhos G3-Pd) ensures consistent generation of the active Pd(0) catalyst.
-
-
Inappropriate Base Selection: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle by deprotonating the amine. An incorrect choice can lead to catalyst decomposition or a stalled reaction.
-
Solution: For challenging couplings, a stronger base is often necessary. While potassium carbonate or phosphate may work for simpler systems, sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are generally more effective.[5] Ensure the base is finely powdered and anhydrous.
-
-
Sub-Optimal Reaction Conditions: Temperature and solvent polarity can dramatically influence reaction rates.
-
Solution: Increase the reaction temperature. Buchwald-Hartwig couplings with aryl chlorides often require temperatures between 100-120 °C. If using a lower-boiling solvent like THF, switch to toluene or dioxane .
-
Caption: Decision tree for optimizing Buchwald-Hartwig reactions.
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), BrettPhos G3-Pd precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 eq.).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
Add this compound (1.1 mmol, 1.1 eq.) via syringe.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Poor Selectivity (Over-alkylation) in N-Alkylation Reactions
You are attempting a direct N-alkylation with an alkyl bromide and observe significant formation of the tertiary amine and/or quaternary ammonium salt.
Direct alkylation with alkyl halides is often difficult to control because the secondary amine product is typically more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.
-
Reaction Kinetics: The product of the first alkylation is more reactive than the starting material.
-
Solution: This kinetic problem cannot always be solved by simple stoichiometry adjustments. The most robust solution is to change the reaction mechanism entirely.
-
-
Alternative Method 1: Reductive Amination: This is a highly selective method for mono-alkylation.[2] The amine first reacts with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent. This process is inherently self-limiting as the secondary amine product cannot react further under these conditions.
-
Recommended Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the aldehyde/ketone starting material at an appreciable rate.
-
-
Alternative Method 2: "Borrowing Hydrogen" Catalysis: This atom-economical method uses an alcohol as the alkylating agent with a transition metal catalyst (e.g., Ru or Ir).[2] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step. Water is the only byproduct.
| Method | Alkylating Agent | Catalyst / Reagent | Typical Temp. | Selectivity for Mono-alkylation | Key Drawback |
| Direct Alkylation | Alkyl Halide | K₂CO₃ or Cs₂CO₃ | 25-80 °C | Low to Moderate | Prone to over-alkylation[2] |
| Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ | 0-25 °C | High to Excellent | Requires aldehyde/ketone availability |
| Borrowing Hydrogen | Alcohol | [Ru(p-cymene)Cl₂]₂ / Ligand | 80-110 °C | High to Excellent | Requires specific transition metal catalyst |
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Add the desired aldehyde or ketone (1.05 mmol, 1.05 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Issue 3: Slow or Stalled N-Acylation Reaction
You are attempting to acylate this compound with a carboxylic anhydride and observe a very slow conversion rate even after prolonged heating.
As previously discussed, the electron-withdrawing fluorine and chlorine atoms significantly reduce the nucleophilicity of the amine, making it a poor nucleophile for acylation.[1]
-
Poor Nucleophile/Electrophile Combination: The deactivated amine struggles to react with the moderately reactive carboxylic anhydride.
-
Solution 1: Increase Electrophilicity. Switch from the carboxylic anhydride to the corresponding acyl chloride . Acyl chlorides are significantly more electrophilic and will react more readily.
-
Solution 2: Add a Nucleophilic Catalyst. Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic catalyst that reacts with the anhydride first to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.
-
Caption: Mechanism of DMAP catalysis in N-acylation.
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.), triethylamine (1.5 mmol, 1.5 eq.), and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (10 mL), cool the flask to 0 °C in an ice bath.
-
Add the carboxylic anhydride (1.2 mmol, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide product.
-
Recrystallize or purify by column chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2,4-difluorobenzylamine
Introduction: The Critical Role of Purity
5-Chloro-2,4-difluorobenzylamine is a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its molecular structure, featuring a reactive benzylamine moiety and a halogen-substituted aromatic ring, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. The presence of even minor impurities, such as starting materials, isomers, or degradation products, can have profound consequences on the yield, safety, and efficacy of the final product.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound in a practical, question-and-answer format.
Q1: What are the most common types of impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving the reduction of a nitrile or reductive amination of an aldehyde, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 5-chloro-2,4-difluorobenzonitrile or 5-chloro-2,4-difluorobenzaldehyde are common.
-
Reaction Intermediates: Incomplete reactions can leave intermediates, such as the corresponding imine in a reductive amination pathway.
-
Over-alkylation or Dimerization Products: Benzylamines can undergo self-condensation or react with other electrophiles in the mixture, leading to secondary amines or more complex structures.[1]
-
Isomeric Impurities: Depending on the starting materials, you may have positional isomers of the chloro or fluoro groups.
-
Solvent and Reagent Residues: Catalysts (e.g., Palladium, Nickel), residual solvents, and acids or bases from the workup can contaminate the product.
Q2: My crude product is a dark, oily substance. What is the best initial cleanup strategy before attempting high-resolution purification?
A2: For a basic compound like an amine mixed with neutral or acidic impurities, a liquid-liquid acid-base extraction is the most effective initial purification step. This classic technique leverages the differential solubility of the amine salt versus its free-base form.
The core principle is to protonate the basic amine with an aqueous acid (like HCl), rendering it water-soluble as the ammonium salt (R-CH₂NH₃⁺Cl⁻).[2] Neutral organic impurities will remain in the organic phase and can be separated. Subsequently, neutralizing the aqueous layer with a base (like NaOH) will deprotonate the ammonium salt, regenerating the water-insoluble free amine (R-CH₂NH₂), which can then be extracted back into a fresh organic solvent.[2][3] This process efficiently removes non-basic impurities.
Q3: I am attempting purification by silica gel column chromatography, but the compound is streaking badly and my recovery is low. What's going wrong?
A3: This is a classic problem when purifying basic amines on standard silica gel.[4] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[5] These acidic sites strongly and often irreversibly interact with the basic amine, leading to significant tailing, poor separation, and product loss on the column.[4][5]
There are three field-proven solutions to this issue:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, allowing your target amine to elute cleanly.[5]
-
Use an Amine-Functionalized Stationary Phase: Columns packed with amine-functionalized silica (often designated as "KP-NH" or similar) provide a basic surface that repels the amine, preventing the strong acid-base interaction.[4][5][6] This often results in superior separation with simpler, non-basic solvent systems like hexane/ethyl acetate.[4]
-
Switch to a Different Stationary Phase: Basic alumina can be an effective alternative to silica for the purification of basic compounds.[5]
Q4: Is distillation a viable method for purifying this compound?
A4: Yes, vacuum distillation is a highly suitable and scalable method for purifying halogenated benzylamines.[7][8] Given that the related 2,4-difluorobenzylamine has a boiling point around 130°C at atmospheric pressure, the addition of a chlorine atom will increase this further.[9] Distilling under atmospheric pressure risks thermal degradation. By reducing the pressure, you significantly lower the boiling point, allowing for a clean separation from non-volatile impurities (like catalyst residues or salts) and high-boiling byproducts.[1] It is recommended to perform a fractional distillation for the best separation from closely boiling impurities.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is essential to confirm purity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of quantifying the main component and detecting trace impurities.[10]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can provide excellent resolution of impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the structure of the desired product. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the fluorine chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for identifying isomers or degradation products where the fluorine environment has changed.[12][13][14] Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and, when coupled with LC or GC (LC-MS, GC-MS), helps in identifying the structure of unknown impurities.[10]
Purification Protocols & Workflows
Visual Workflow: Purification Strategy Selection
The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Acid-Base Extraction (Initial Cleanup)
This protocol is designed to remove neutral and acidic impurities from the crude product.
-
Dissolution: Dissolve the crude amine (1 part by weight) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (10-15 parts by volume).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl) (3 x 5 parts by volume). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 4M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine will precipitate or form an oily layer.
-
Organic Extraction: Extract the free amine from the basified aqueous layer with fresh DCM (3 x 5 parts by volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Protocol 2: Modified Flash Column Chromatography
This protocol is optimized to prevent product loss and tailing on silica gel.
Caption: Workflow for modified column chromatography.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar system like Hexane/Ethyl Acetate. Add 1% triethylamine (TEA) to both solvents before mixing to create your gradient. A typical starting point is 95:5 Hexane:EtOAc (+1% TEA).
-
Column Packing: Pack the column using a slurry of silica gel in your initial, low-polarity eluent.
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the initial eluent to ensure the entire stationary phase is neutralized by the TEA.
-
Sample Loading: Dissolve the crude amine in a minimal amount of DCM or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure.
Data Summary Table
The following table summarizes key physicochemical properties and recommended purification parameters.
| Parameter | Value / Recommendation | Source / Rationale |
| Molecular Formula | C₇H₆ClF₂N | [15] |
| Molecular Weight | 177.58 g/mol | |
| Appearance | Colorless to pale yellow liquid/solid | Analogy to related compounds[9] |
| Initial Cleanup | Acid-Base Extraction | Effective for separating basic amines from neutral/acidic impurities.[2][3] |
| Chromatography | Silica Gel with 1% TEA in Hex/EtOAc | Neutralizes acidic silanol groups, preventing tailing.[4][5] |
| Alternative Stationary Phase | Amine-functionalized Silica or Basic Alumina | Provides a non-acidic surface for better amine purification.[4][5] |
| Bulk Purification | Vacuum Fractional Distillation | Lowers boiling point to prevent thermal degradation.[1][7] |
| Purity Analysis | HPLC, GC-MS, ¹H/¹⁹F NMR | Provides orthogonal data for confident purity assessment.[10][13] |
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 8. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 9. aosc.in [aosc.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biophysics.org [biophysics.org]
- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. This compound | C7H6ClF2N | CID 26343911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 5-Chloro-2,4-difluorobenzylamine: A Comparative Analysis of HPLC and GC-MS
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
5-Chloro-2,4-difluorobenzylamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary amine and multiple halogen substituents, makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities arising from starting materials, by-products, or degradation.[1] Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and batch-to-batch consistency of the final drug product. The International Council for Harmonisation (ICH) guidelines mandate rigorous characterization of impurities, making the choice of analytical methodology a critical decision in the drug development lifecycle.[2][3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, present comparative data, and provide validated protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
Methodology Comparison: Choosing the Right Tool for the Task
The decision between HPLC and GC-MS is governed by the physicochemical properties of the analyte and the specific goals of the analysis.[4][5] this compound is a polar, semi-volatile compound with a primary amine group that is susceptible to interactions and thermal stress. This profile makes both techniques viable, but each comes with distinct advantages and challenges.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Excellent. The analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation of the analyte or impurities.[6] | Challenging without derivatization. The analyte's polarity and active amine hydrogens lead to poor peak shape and column interaction.[7] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a crucial derivatization step to increase volatility and thermal stability, adding complexity.[8] |
| Primary Application | Robust quantification of the main component and non-volatile or thermally labile impurities. Ideal for routine quality control and stability testing.[9] | Superior for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials.[5] |
| Impurity Identification | Limited with standard UV detection. Requires hyphenation with a mass spectrometer (LC-MS) for structural elucidation. | Excellent. Mass spectrometry provides detailed fragmentation patterns, enabling confident identification of unknown impurities against spectral libraries. |
| Throughput & Robustness | Generally higher throughput and considered a more robust method for routine QC environments. | Lower throughput due to the additional sample preparation step. The derivatization reaction must be consistent and reproducible. |
| Sensitivity | High, typically in the low nanogram (ng) range with UV detection. | Very high, capable of reaching picogram (pg) levels, especially for targeted analysis of impurities.[10] |
Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantitative Purity
HPLC is the default method for the purity assay of many pharmaceutical intermediates due to its robustness and applicability to a wide range of compounds without the need for vaporization.[6]
Causality Behind the Method:
The primary challenge in the HPLC analysis of this amine is achieving a symmetric peak shape. The basic amine group can interact with acidic silanols on the surface of traditional silica-based columns, leading to peak tailing. The choice of column and mobile phase is therefore critical.
-
Column Selection: A standard C18 column is a common starting point. However, for a highly fluorinated compound like this compound, a Pentafluorophenyl (PFP) stationary phase (often designated as F5) can provide superior selectivity and peak shape.[11][12] The PFP phase offers unique separation mechanisms, including dipole-dipole and pi-pi interactions, which are highly effective for halogenated aromatic compounds.
-
Mobile Phase: A reversed-phase gradient elution using acetonitrile or methanol with water is typical. The addition of a small amount of an acidic modifier like formic acid or a buffer is essential to protonate the amine, which suppresses its interaction with residual silanols and ensures sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed to be a self-validating system, where system suitability parameters (e.g., tailing factor, theoretical plates) must be met before analysis, ensuring the reliability of the results as per ICH guidelines.[13][14]
1. Instrumentation & Columns:
-
HPLC or UHPLC system with a UV/PDA detector.
-
Column: PFP (Pentafluorophenyl) Column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Alternatively: C18 Column, 150 mm x 4.6 mm, 5 µm particle size.
2. Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of 0.5 mg/mL.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Specialist for Impurity Identification
Direct GC analysis of primary amines like this compound is often unsuccessful due to their high polarity and low volatility, which causes significant peak tailing and poor chromatographic performance.[7] The solution lies in chemical derivatization.
Causality Behind the Method:
The Derivatization Imperative: Derivatization is a chemical modification process that converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[7][8] This is achieved by replacing the active hydrogen atoms on the amino group. For this analysis, acylation with an agent like Trifluoroacetic Anhydride (TFAA) is an excellent choice. The resulting trifluoroacetamide derivative is significantly more volatile and less polar, and the introduction of additional fluorine atoms can enhance sensitivity.
References
- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. linklab.gr [linklab.gr]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Spectroscopic Characterization of 5-Chloro-2,4-difluorobenzylamine and Its Derivatives
For researchers and professionals in drug discovery and materials science, the precise structural elucidation of synthetic intermediates is paramount. 5-Chloro-2,4-difluorobenzylamine serves as a critical building block for a variety of functional molecules, where its unique halogen substitution pattern influences biological activity and material properties.[1][2] A thorough understanding of its spectroscopic signature is essential for synthesis validation, quality control, and reaction monitoring.
This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound. By contrasting its expected spectral data with that of its close analogues, 2,4-Difluorobenzylamine and 5-Chloro-2-fluorobenzylamine, we will illustrate the distinct influence of each substituent on the molecule's NMR, IR, and Mass Spectrometry profiles. This comparative approach not only aids in the definitive identification of the title compound but also provides a predictive framework for characterizing novel derivatives.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique can provide a complete structural picture. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the most detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and through-bond or through-space atomic connectivity. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive tool, offering a clean spectral window and high sensitivity to subtle electronic changes.[3][4]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] It is particularly useful for confirming the presence of the amine (N-H) and benzyl (C-H) groups and observing shifts in aromatic ring vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides valuable information about its structure through fragmentation analysis.[6] The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes, provides a definitive signature in the mass spectrum.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for this compound, contextualized by a comparison with its structural analogues. This comparison highlights how the addition of chlorine or the removal of a fluorine atom systematically alters the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern on the aromatic ring creates a unique electronic environment that is directly reported by the chemical shifts and coupling constants in NMR spectra.
The aromatic region of the ¹H NMR spectrum is particularly informative. The protons on the ring are coupled to each other and to the nearby fluorine atoms, resulting in complex splitting patterns.
-
This compound: Two aromatic protons are expected. The proton at C6 (adjacent to the chlorine) will appear as a doublet of doublets, coupled to the fluorine at C4 and the proton at C3. The proton at C3 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to the fluorines at C2 and C4.
-
2,4-Difluorobenzylamine: This analogue provides a baseline for the difluoro substitution pattern. It features three aromatic protons, offering a more complex but assignable spectrum.[7]
-
5-Chloro-2-fluorobenzylamine: Lacking the fluorine at C4, the coupling patterns simplify, helping to isolate the effect of the C5-chloro substituent on the proton chemical shifts.[8]
The benzylic protons (-CH₂-) typically appear as a singlet around 3.8-4.0 ppm, though coupling to the fluorine at C2 may induce a small doublet splitting. The amine protons (-NH₂) are often broad and may exchange with trace water in the solvent, appearing over a wide chemical shift range.
Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum, with coupling constants providing valuable structural information. The carbon directly attached to a fluorine atom will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Couplings over two or three bonds (²JCF, ³JCF) are also observed and are typically in the range of 15-25 Hz and 3-10 Hz, respectively.
¹⁹F NMR is arguably the most direct method for confirming the fluorine substitution pattern.[9]
-
This compound: Two distinct signals are expected. Each fluorine will appear as a doublet, split by the other fluorine atom (typically with a ⁴JF-F coupling of ~5-15 Hz). Each signal will be further split into more complex multiplets by coupling to the aromatic protons.
-
2,4-Difluorobenzylamine: Serves as a reference, also showing two fluorine signals split by each other and their neighboring protons.[10]
-
5-Chloro-2-fluorobenzylamine: Shows only a single fluorine resonance, simplifying the spectrum and confirming the assignment of the C2-F signal in the title compound.
Table 1: Comparison of Predicted and Known NMR Data for Benzylamine Derivatives
| Compound | Spectroscopic Feature | Predicted/Observed Value | Rationale & Comments |
| This compound | ¹H Aromatic (ppm) | ~7.4 (H3), ~7.2 (H6) | Electron-withdrawing groups deshield protons. Complex splitting expected due to H-F and H-H coupling. |
| ¹⁹F (ppm vs CFCl₃) | F2: ~-115 to -125F4: ~-110 to -120 | Chemical shifts are sensitive to substituents. The C5-Cl will influence the F4 environment more significantly. | |
| ¹³C (¹JCF in Hz) | C2: ~245 HzC4: ~250 Hz | Direct carbon-fluorine coupling constants are large and characteristic. | |
| 2,4-Difluorobenzylamine | ¹H Aromatic (ppm) | 6.8 - 7.3 | Three distinct aromatic signals are observed, confirming the structure.[7] |
| ¹⁹F (ppm vs CFCl₃) | F2: -117.8F4: -113.5 | Data from related benzamides show distinct signals for F2 and F4 positions.[10] | |
| 5-Chloro-2-fluorobenzylamine | ¹H Aromatic (ppm) | 6.9 - 7.3 | Three aromatic protons with simpler splitting than the difluoro analogues.[8] |
| ¹⁹F (ppm vs CFCl₃) | Single resonance | Only one fluorine atom is present, providing a single signal. |
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of key functional groups. The primary amine group is particularly characteristic.
-
N-H Stretch: Primary amines (-NH₂) show two distinct stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches).
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.[11]
-
C-F Stretch: Strong, characteristic C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. The presence of multiple C-F bonds will result in complex, intense absorptions in this area.
-
C-Cl Stretch: The C-Cl stretch appears as a medium to strong band in the 600-800 cm⁻¹ region.
Comparing the "fingerprint region" (below 1500 cm⁻¹) of the three compounds would reveal shifts in the aromatic C=C stretching and C-H bending vibrations, reflecting the changing substitution pattern.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |
| Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Benzyl Group | C-H Stretch (aliphatic) | 2850 - 2960 |
| Aromatic Ring | C=C Stretch (in-ring) | 1450 - 1600 (multiple bands) |
| Fluoroaromatic | C-F Stretch | 1100 - 1300 (strong, complex) |
| Chloroaromatic | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition. For this compound, the most telling feature is the isotopic pattern of the molecular ion.
-
Molecular Ion (M⁺): The molecular weight is 177.58 g/mol .[12][13] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 177 and M+2 at m/z 179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
Fragmentation: A primary fragmentation pathway is the benzylic cleavage, leading to the loss of the aminomethyl radical (•CH₂NH₂) to form a C₆H₂ClF₂⁺ fragment at m/z 147. Subsequent loss of Cl or F atoms can also be expected.
Comparing with the analogues:
-
2,4-Difluorobenzylamine: Molecular weight of 143.13 g/mol .[7] It will show a single M⁺ peak at m/z 143, lacking the 3:1 isotopic pattern.
-
5-Chloro-2-fluorobenzylamine: Molecular weight of 159.59 g/mol .[8] It will also exhibit the characteristic 3:1 M⁺/M+2 isotopic pattern at m/z 159 and 161.
Experimental Protocols & Workflows
Achieving high-quality, reproducible data requires robust experimental protocols. The causality for key parameter choices is explained to ensure methodological integrity.
General Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel benzylamine derivative.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the benzylamine derivative and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Causality: CDCl₃ is a good first choice for general solubility and a clean spectral window.[14] DMSO-d₆ can be used if solubility is an issue and is useful for observing exchangeable N-H protons.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Causality: Proton decoupling simplifies the spectrum to singlets (or doublets/triplets if coupled to fluorine), making interpretation easier.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F spectrum. If proton coupling is desired to aid assignment, run a ¹⁹F spectrum without proton decoupling. Otherwise, acquire a proton-decoupled ¹⁹F{¹H} spectrum for simplicity.
-
Causality: ¹⁹F NMR is highly sensitive, so fewer scans are needed compared to ¹³C NMR.[9] A wide spectral width should be used initially to ensure all fluorine signals are captured.
-
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, starting with 95:5 Water (with 0.1% formic acid) : Acetonitrile (with 0.1% formic acid) and ramping to 5:95 over 10-15 minutes.
-
Causality: Reverse-phase chromatography is well-suited for separating moderately polar organic molecules. Formic acid is used to protonate the amine, leading to better peak shape and improved ionization efficiency in the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Causality: The basic amine group is readily protonated, making positive mode ESI a highly sensitive ionization method for this class of compounds.
-
Acquire data in full scan mode (e.g., m/z 50-500) to detect the molecular ion and confirm the isotopic pattern.
-
If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for further structural confirmation.
-
Structural Comparison Diagram
The structural relationship between the parent compound and its analogues is key to understanding the comparative data.
Caption: Structural relationship of the compared benzylamines.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when a multi-technique, comparative approach is employed. The ¹⁹F NMR provides an unambiguous fingerprint of the fluorine substitution, while the characteristic 3:1 isotopic cluster in the mass spectrum definitively confirms the presence of a single chlorine atom. ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, with chemical shifts and coupling patterns that are logically predictable based on the electronic effects of the halogen substituents. By understanding how each substituent influences the spectral data relative to its simpler analogues, researchers can confidently validate their synthetic products and build a robust library of knowledge for the development of future derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aosc.in [aosc.in]
- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 924818-16-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. chem-contract.com [chem-contract.com]
- 14. epfl.ch [epfl.ch]
A Senior Application Scientist's Guide to Benzylamine Reactivity: A Comparative Analysis of 5-Chloro-2,4-difluorobenzylamine
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, substituted benzylamines serve as indispensable building blocks.[1][2] The reactivity of the amine nucleophile is paramount, and it is profoundly influenced by the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 5-Chloro-2,4-difluorobenzylamine with other common benzylamines. We will explore the fundamental electronic principles governing this reactivity, present comparative experimental data for key reactions, and provide detailed, validated protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting reagents for their synthetic pathways.
Theoretical Framework: The Electronic Influence of Halogen Substituents
The reactivity of a benzylamine's amino group is fundamentally tied to the availability of the nitrogen's lone pair of electrons. Electron-withdrawing groups (EWGs) on the benzene ring decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups (EDGs) increase electron density and enhance reactivity. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. For halogens, the strength of this effect is F > Cl > Br > I.[3][4]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system, pushing electron density into the ring. This effect stabilizes carbocations at the ortho and para positions.[5]
For both fluorine and chlorine, the inductive effect (-I) is stronger than the resonance effect (+R), resulting in a net deactivation of the ring towards electrophilic substitution.[5] This net electron withdrawal also significantly impacts the exocyclic aminomethyl group, reducing the nucleophilicity of the nitrogen atom.
The Hammett equation , log(k/k₀) = σρ, provides a quantitative means to correlate reaction rates (k) of substituted derivatives with a reference reaction (k₀).[6] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the reaction's sensitivity to these effects.[6][7] Electron-withdrawing groups have positive σ values, and reactions that are hindered by them (like nucleophilic attack by the amine) will have negative ρ values, leading to a predicted decrease in reaction rate.[8][9]
The molecule this compound is a case of extreme electronic deactivation. It possesses three potent electron-withdrawing halogens positioned to maximize their inductive effects on the aminomethyl group, leading to a significant reduction in its nucleophilic character compared to simpler benzylamines.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Chloro-2,4-difluorobenzylamine Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 5-Chloro-2,4-difluorobenzylamine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental workflow, presents comparative data, and evaluates alternative analytical techniques, underscoring the pivotal role of structural analysis in modern medicinal chemistry.
Introduction: The Significance of Halogenated Benzylamines in Drug Discovery
This compound and its derivatives are versatile scaffolds in medicinal chemistry.[1][2] The strategic incorporation of halogen atoms—chlorine and fluorine—is a widely employed tactic to modulate the physicochemical properties of drug candidates.[3][4] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific interactions like halogen bonding.[5][6][7] A precise understanding of the three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and guiding rational drug design.[8]
X-ray crystallography remains the gold standard for obtaining high-resolution atomic coordinates of small molecules in the solid state.[8][9] This guide will walk through the complete process, from synthesis to data analysis, and compare its utility against other powerful analytical methods.
The Core Workflow: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision at every stage. The quality of the final structure is intrinsically linked to the quality of the initial synthesis and crystallization.
Caption: Experimental workflow for X-ray crystal structure analysis.
Experimental Protocol: Synthesis and Crystallization
The synthesis of the target molecule is the foundational step. While numerous routes exist, a common approach involves the modification of commercially available starting materials like m-difluorobenzene or 2,4-difluorobenzylamine.[10][11]
Step-by-Step Synthesis of a Hypothetical Derivative (Amide Coupling):
-
Activation: In an inert atmosphere, dissolve a carboxylic acid of interest in a suitable aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-20 minutes to form the activated ester.
-
Coupling: Add a solution of this compound to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove reagents, and purify the crude product using column chromatography to yield the pure derivative.
Crystallization - The Art of Patience:
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. Slow evaporation is a widely used and effective technique.[12][13]
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane).
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects, typically 0.1-0.5 mm in size, for data collection.[14]
Experimental Protocol: Data Collection and Structure Refinement
-
Mounting and Cooling: The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[14]
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Molybdenum or Copper source) is directed at the crystal.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.[8]
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Software is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to best fit the experimental diffraction data.[12] The quality of the final model is assessed by metrics such as the R-factor (agreement factor) and Goodness-of-Fit.
Comparative Crystallographic Data
The power of crystallography lies in its ability to reveal subtle structural differences between closely related molecules. Below is a hypothetical but representative comparison of crystallographic data for two isomeric derivatives.
| Parameter | Derivative A (5-Chloro-N-(phenyl)-2,4-difluorobenzamide) | Derivative B (4-Chloro-N-(phenyl)-2,5-difluorobenzamide) |
| Molecular Formula | C₁₃H₈ClF₂NO | C₁₃H₈ClF₂NO |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.268 | 8.154 |
| b (Å) | 17.265 | 10.331 |
| c (Å) | 6.973 | 25.467 |
| β (°) ** | 115.39 | 90 |
| Volume (ų) | 790.65 | 2144.5 |
| Key Bond Length (C-Cl) (Å) | 1.741 | 1.739 |
| Dihedral Angle¹ (°) ** | 35.4 | 48.2 |
¹ Dihedral angle between the two aromatic rings. Data is illustrative and based on similar reported structures.[12][13]
Interpretation of Data: Even a simple change in the position of the chlorine and fluorine atoms leads to a completely different crystal packing arrangement (Monoclinic vs. Orthorhombic). This, in turn, influences intermolecular interactions and the molecule's conformation, as seen in the different dihedral angles between the aromatic rings. Such information is critical for understanding how a molecule might fit into a protein's binding pocket.
A Broader Perspective: Comparison with Alternative Techniques
While X-ray crystallography is unparalleled for solid-state structure determination, other techniques provide complementary and crucial information.[15]
Caption: Logical relationships between key analytical techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Single Crystal (Solid) | Solution | In Silico (No sample) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, packing | Molecular connectivity, solution conformation, dynamics, intermolecular interactions | Predicted structure, energetics, electronic properties |
| Resolution | Atomic (typically <1 Å) | Lower, provides an averaged structure | Depends on method/basis set |
| Key Advantage | Unambiguous, high-resolution static structure.[9] | Provides dynamic information in a biologically relevant state (solution).[15][16] | Predictive power; can explore molecules before synthesis. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture.[15] | Generally limited to smaller molecules (<50 kDa); less precise atomic coordinates.[9] | Requires experimental validation; accuracy is model-dependent. |
Synergistic Application: The most comprehensive understanding is achieved when these techniques are used in concert.[16] An X-ray structure can provide a high-resolution starting point for computational studies, while NMR can validate whether the solid-state conformation is maintained in solution.[16]
Conclusion
X-ray crystal structure analysis is an indispensable tool for the definitive characterization of this compound derivatives. It delivers an unparalleled level of atomic detail, providing a static yet foundational snapshot of molecular conformation and intermolecular interactions that drive biological activity. While the process is contingent on successful crystallization, the resulting data is invaluable for rational drug design. By integrating crystallographic insights with complementary data from NMR spectroscopy and computational modeling, researchers can build a holistic understanding of these important molecules, accelerating the journey from lead compound to clinical candidate.
References
- 1. chem-contract.com [chem-contract.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 6. researchgate.net [researchgate.net]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]
- 11. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 12. doras.dcu.ie [doras.dcu.ie]
- 13. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzylamine Analogs for Drug Discovery
Introduction: The Strategic Role of Fluorine in Modulating Benzylamine Scaffolds
In medicinal chemistry, the benzylamine scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds. Its modulation is a cornerstone of drug design, aiming to fine-tune physicochemical and pharmacological properties. One of the most powerful strategies in this endeavor is the selective incorporation of fluorine.[1][2] Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, can dramatically alter a molecule's characteristics without significantly increasing its size.[2][3][4]
This guide provides a comparative analysis of fluorinated and non-fluorinated benzylamine analogs, delving into the causal relationships between fluorine substitution and key drug-like properties. We will explore the impact on physicochemical parameters, metabolic stability, and receptor binding affinity, supported by experimental data and validated protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make rational design decisions when considering the strategic fluorination of benzylamine-based drug candidates.[1]
Comparative Analysis of Physicochemical and Pharmacological Properties
The introduction of fluorine onto the benzylamine framework instigates a cascade of changes in the molecule's fundamental properties. These alterations are not always intuitive but are critical for predicting a compound's in vivo behavior.
Impact on Basicity (pKa) and Lipophilicity (LogP)
Two of the most immediately affected properties are basicity and lipophilicity. The strong electron-withdrawing nature of fluorine significantly influences the pKa of the benzylamine nitrogen, while its lipophilic character alters the molecule's partitioning behavior between aqueous and lipid environments.[1][5]
For instance, comparing benzylamine to its trifluoromethylated analog, 4-(trifluoromethyl)benzylamine, reveals a significant shift in these parameters.[6] The potent inductive effect of the -CF3 group lowers the basicity of the amine, which can alter the molecule's ionization state at physiological pH, thereby affecting cell permeability and receptor interactions.[6] Concurrently, the trifluoromethyl group substantially increases lipophilicity, which can enhance membrane permeation but may also lead to reduced aqueous solubility or increased off-target effects if not carefully balanced.[3][6]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Impact of Fluorination on Benzylamine Properties."
Table 1: Comparative Physicochemical Data
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Rationale for Change |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol [6] | Addition of CF3 group. |
| pKa (at 25°C) | 9.33[6] | 8.60 (Predicted)[6] | The potent electron-withdrawing nature of the CF3 group reduces the electron density on the nitrogen, decreasing its basicity.[5][6] |
| LogP (Octanol-Water) | 1.09[6] | 1.66[6] | The trifluoromethyl group is significantly more lipophilic than hydrogen, increasing the compound's preference for the lipid phase.[6][7] |
| Water Solubility | Miscible[6] | Sparingly soluble[6] | Increased lipophilicity often correlates with decreased aqueous solubility.[1] |
Enhancement of Metabolic Stability
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[2][6] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[4] This makes the C-F bond highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism in the liver.[3][6]
By strategically placing fluorine atoms at metabolically vulnerable positions on the benzylamine ring or alkyl chain, oxidative metabolism at that site can be effectively blocked.[5][7] This "metabolic shielding" can lead to a longer in vivo half-life, increased systemic exposure, and improved oral bioavailability.[1][8]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Fluorine-induced metabolic shielding."
Modulation of Receptor Binding Affinity
Fluorination can also have a profound and context-dependent impact on a ligand's binding affinity for its biological target.[2][5] This can occur through several mechanisms:
-
Altered Electrostatics: The introduction of the highly electronegative fluorine atom can alter the molecule's electrostatic potential and dipole moment, potentially leading to more favorable interactions with polar residues in the receptor's binding pocket.[5][9]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation that fits the receptor better.[1]
-
Direct Interactions: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions or weak hydrogen bonds with the protein backbone or side chains, directly enhancing binding affinity.[4]
However, the effect is not universally positive. An unfavorable steric or electronic interaction caused by fluorine can also decrease binding affinity.[1] Therefore, the impact on potency must be determined empirically for each target and compound series.[10][11]
Experimental Protocols for Comparative Assessment
To empirically validate the theoretical advantages of fluorination, a series of standardized in vitro assays are essential. The following protocols provide robust, self-validating systems for comparing key properties of fluorinated and non-fluorinated benzylamine analogs.
dot graph LR { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "General experimental workflow for comparison."
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a direct measure of lipophilicity.[12]
Objective: To quantify and compare the LogP values of a fluorinated and a non-fluorinated benzylamine analog.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[12]
-
Centrifuge tubes (e.g., 2 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS) for quantification
Procedure:
-
Preparation of Phases: To pre-saturate the solvents, mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours.[12] Carefully separate the two phases.
-
Compound Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO, methanol).
-
Partitioning: a. To a centrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[13] b. Spike the mixture with a small volume (e.g., 5-10 µL) of the compound stock solution to a final concentration suitable for analytical detection. c. Prepare at least three replicates for each compound.
-
Equilibration: Vigorously vortex the tubes for 5 minutes to ensure thorough mixing and facilitate partitioning of the compound between the two phases.[13]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 x g) for 10 minutes to ensure complete separation of the octanol and aqueous layers.[13]
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from both the upper n-octanol layer and the lower aqueous layer for analysis. Be cautious not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a calibrated HPLC or LC-MS/MS method.
-
Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous b. The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)[14]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[15]
Objective: To determine and compare the metabolic half-life (T½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated benzylamine analogs.
Materials:
-
Pooled human liver microsomes (HLM)[16]
-
Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[16]
-
Phosphate buffer (100 mM, pH 7.4)[15]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[15][17]
-
96-well plates
-
Incubator/shaker set to 37°C
-
Acetonitrile (ACN) containing an internal standard (IS) to stop the reaction
-
Centrifuge for 96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: a. Thaw liver microsomes on ice.[16] Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[16] b. Prepare a solution of the test compound in buffer at 2x the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).
-
Incubation Setup: a. In a 96-well plate, add the test compound solution. b. Add the diluted microsome solution to each well. c. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[16] This is your T=0 time point.
-
Time Course Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold ACN with IS.[15][16] b. The T=0 sample is crucial; the stop solution should be added before the NADPH system for this time point to represent 100% of the initial compound.
-
Sample Processing: a. Once all time points are collected, seal the plate and vortex to mix. b. Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[15]
-
Analysis: a. Carefully transfer the supernatant to a new 96-well plate for analysis. b. Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.[16] b. The slope of the line from the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (T½) using the formula: T½ = 0.693 / k d. Calculate intrinsic clearance (Clint) in µL/min/mg protein.
Protocol: Receptor Binding Assay via Radioligand Displacement
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand.[18][19]
Objective: To determine and compare the inhibition constant (Ki) of fluorinated and non-fluorinated benzylamine analogs for a specific target receptor.
Materials:
-
Receptor source: Cell membranes expressing the target receptor of interest.[20]
-
Radioligand: A high-affinity, commercially available ligand for the target receptor, labeled with ³H or ¹²⁵I.
-
Test compounds (unlabeled) at a range of concentrations.
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay buffer (specific to the receptor system).
-
96-well plates and filter mats (e.g., GF/C).
-
Cell harvester/filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup (in a 96-well plate): a. Total Binding wells: Add assay buffer, receptor membranes, and a fixed concentration of radioligand (typically at or below its Kd value).[20] b. Non-Specific Binding (NSB) wells: Add assay buffer, receptor membranes, radioligand, and a saturating concentration of the NSB control ligand. c. Competition wells: Add assay buffer, receptor membranes, radioligand, and increasing concentrations of the test compound (fluorinated or non-fluorinated analog).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (determined in preliminary experiments).
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This traps the membranes (with bound radioligand) on the filter.[20] b. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: a. Punch out the filter discs from the mat into scintillation vials. b. Add scintillation cocktail to each vial. c. Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding versus the logarithm of the test compound concentration. c. Determine IC50: Use non-linear regression analysis on the competition curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Strategic Outlook
The strategic fluorination of benzylamine analogs is a powerful and well-established tool in drug discovery for enhancing drug-like properties.[1][21] The introduction of fluorine can predictably decrease basicity, increase lipophilicity, and, most critically, block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1][6][7] The impact on target affinity is highly context-dependent and must be evaluated on a case-by-case basis.[9]
While the benefits are significant, they must be carefully balanced. Excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[6] Therefore, a "try and measure" approach, guided by the robust experimental protocols outlined in this guide, is paramount. By systematically comparing fluorinated versus non-fluorinated analogs, researchers can make data-driven decisions to optimize their lead compounds, ultimately increasing the probability of developing safe and effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands with an Exocyclic Benzylamino Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to In-Silico Modeling of 5-Chloro-2,4-difluorobenzylamine Derivatives' Binding
<Senior Application Scientist
Abstract
The 5-Chloro-2,4-difluorobenzylamine scaffold is an emerging pharmacophore in modern drug discovery, valued for the specific physicochemical properties imparted by its halogenation pattern. Understanding how derivatives of this scaffold interact with their biological targets is paramount for rational drug design. This guide provides a comparative analysis of key in-silico modeling techniques used to predict and analyze the binding of these derivatives. We delve into the operational principles, strengths, and limitations of Molecular Docking, Molecular Dynamics (MD) simulations, and advanced Binding Free Energy calculations. By presenting detailed, field-tested protocols and comparative data, this document serves as a practical resource for researchers aiming to accelerate their discovery pipeline through robust computational chemistry.[1][2]
Introduction: The Role of Computational Modeling in Drug Discovery
The journey from a hit compound to a clinical candidate is long and resource-intensive. Computational methods, collectively known as Computer-Aided Drug Design (CADD), have become indispensable for reducing the time and cost associated with this process.[3] These techniques allow for the rapid screening of vast chemical libraries and provide atomic-level insights into drug-receptor interactions, guiding the synthesis of more potent and selective compounds.[2][4]
The this compound moiety is of particular interest due to the unique properties conferred by its substituents. The difluoro pattern can modulate pKa, improve metabolic stability, and enhance binding affinity through specific halogen bond interactions, while the chloro group provides an additional point of interaction or steric influence.[5][6] In-silico modeling is perfectly suited to explore how modifications to this core scaffold affect its binding orientation (pose) and affinity for a target protein.
This guide will compare three progressively sophisticated computational methods, outlining the specific questions each can answer and providing the necessary workflows to apply them.
A Comparative Framework for In-Silico Binding Analysis
Choosing the right computational tool depends on the research question, available resources, and desired accuracy. The primary methods can be categorized by their complexity and the depth of information they provide.
dot graph TD { A[Start: Target & Ligand Structures] --> B{Question: What is the likely binding pose?}; B --> C[Method 1: Molecular Docking]; C --> D{Output: Binding Poses & Scores (Low Computational Cost)}; D --> E{Question: Is the pose stable? What are the key dynamic interactions?}; E --> F[Method 2: Molecular Dynamics (MD) Simulation]; F --> G{Output: Trajectory, Stability (RMSD), Key Interactions (H-bonds) (Medium Computational Cost)}; G --> H{Question: What is the binding free energy?}; H --> I[Method 3: Binding Free Energy Calculation (e.g., MM/PBSA, FEP)]; I --> J{Output: ΔGbind (kcal/mol) (High Computational Cost)};
} caption: "Workflow comparing in-silico modeling techniques."
Method 1: Molecular Docking
Core Directive: To predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the interaction, typically via a scoring function.[7]
Causality & Application: Docking is the first-line computational tool for virtual screening and hit identification.[1] It is a computationally inexpensive method that samples many possible ligand conformations within the protein's active site.[7][8] The primary assumption is that the receptor is rigid, although some methods allow for limited side-chain flexibility.
Strengths:
-
High-Throughput: Capable of screening millions of compounds quickly.
-
Pose Prediction: Provides a clear 3D hypothesis of the binding mode.
-
Resource-Efficient: Requires minimal computational power compared to other methods.
Limitations:
-
Scoring Function Inaccuracy: Scoring functions are approximations and may not accurately rank compounds with different scaffolds.
-
Protein Rigidity: The assumption of a rigid receptor can be a significant limitation if the protein undergoes conformational changes upon ligand binding.
-
Ignores Solvent Effects: Explicit water molecules and their energetic contributions are typically ignored.
This protocol outlines a standard procedure for docking a this compound derivative.[7][9][10]
-
Preparation of the Receptor (Protein):
-
Obtain Structure: Download the protein structure from the Protein Data Bank (PDB).
-
Clean PDB: Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).
-
Convert to PDBQT: Save the prepared receptor in the PDBQT file format, which includes charge and atom type information.[10]
-
-
Preparation of the Ligand (Derivative):
-
Generate 3D Structure: Create a 3D structure of the this compound derivative using software like Avogadro or Open Babel.
-
Energy Minimization: Perform an initial energy minimization of the ligand structure.
-
Define Torsions: Identify and define the rotatable bonds within the ligand.
-
Convert to PDBQT: Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire binding site of the protein. This box defines the search space for the docking algorithm.
-
-
Execution and Analysis:
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration.
-
Analyze Results: Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is the most probable binding mode.[7] Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or UCSF Chimera.[9]
-
Method 2: Molecular Dynamics (MD) Simulation
Core Directive: To simulate the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the dynamics of their interactions.
Causality & Application: While docking provides a static snapshot, MD simulations introduce motion and time.[11] By solving Newton's equations of motion for every atom in the system, MD reveals how the complex behaves in a simulated physiological environment (explicit water, ions, temperature, and pressure). This is crucial for validating a docked pose and understanding the subtle atomic rearrangements that stabilize the interaction.[12]
Strengths:
-
Dynamic View: Captures the flexibility of both the protein and the ligand.
-
Solvent Effects: Explicitly models the role of water molecules in binding.
-
Stability Assessment: Can determine if a docked pose is stable over time (e.g., nanoseconds to microseconds).
Limitations:
-
Computationally Intensive: Requires significant computational resources (often GPUs) and time.[12]
-
Force Field Dependent: The accuracy is highly dependent on the quality of the force field used to describe the atomic interactions.[13][14]
-
Limited Timescale: Standard simulations are often limited to microseconds, which may not be long enough to observe very slow conformational changes or binding/unbinding events.
This protocol describes the setup of an MD simulation for a protein-ligand complex using the GROMACS package and the CHARMM36 force field.[15][16][17]
-
System Preparation:
-
Combine Coordinates: Merge the coordinates of the best-docked pose (ligand) and the protein into a single complex PDB file.
-
Force Field Selection: Choose an appropriate force field. CHARMM and AMBER are common choices for biomolecules.[14][18] Specialized force fields like CGenFF or GAFF are needed for the ligand (the this compound derivative).[19][20]
-
Generate Topology: Use GROMACS tools (pdb2gmx) to generate the protein topology. For the ligand, use a server like the CGenFF server to generate parameters compatible with the CHARMM force field.[17] Combine these topologies into a master system topology file.[21]
-
-
Solvation and Ionization:
-
Define Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edge.[11]
-
Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries.[15][22]
-
Equilibration (NVT & NPT):
-
NVT Ensemble (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300K) to ensure proper temperature distribution.
-
NPT Ensemble (Constant Pressure): Equilibrate at constant temperature and pressure (e.g., 1 bar) to achieve the correct system density.[15] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[17]
-
-
Production MD: Run the final simulation for the desired length of time (e.g., 100 ns) without restraints, saving the coordinates (trajectory) at regular intervals.[22]
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time to assess the stability of the complex.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to measure the persistence of hydrogen bonds, hydrophobic contacts, or specific halogen bonds between the derivative and the protein.
-
dot graph TD { A[Start: Docked Protein-Ligand Complex] --> B(Generate Topologies(Protein: CHARMM36, Ligand: CGenFF)); B --> C(Define Simulation Box & Solvate); C --> D(Add Ions to Neutralize); D --> E(Energy Minimization); E --> F(NVT Equilibration(Constant Temp. & Volume)); F --> G(NPT Equilibration(Constant Temp. & Pressure)); G --> H[Production MD Run]; H --> I(Analyze Trajectory- RMSD- RMSF- H-Bonds);
} caption: "Workflow for a Molecular Dynamics Simulation."
Method 3: Binding Free Energy Calculations
Core Directive: To compute the absolute or relative binding free energy (ΔG_bind), providing a quantitative prediction of ligand affinity.
Causality & Application: While MD simulations confirm pose stability, they don't directly yield a binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide this crucial quantitative value.[23] FEP is a rigorous, "alchemical" method that simulates the non-physical transformation of one ligand into another (for relative ΔG) or a ligand into nothing (for absolute ΔG) to calculate the free energy difference.[24][25]
Strengths:
-
Quantitative Affinity: Provides a numerical prediction of binding energy (kcal/mol) that can be directly compared with experimental data (e.g., from ITC or SPR).
-
High Accuracy (FEP): Considered one of the most accurate computational methods for predicting binding affinity.[25]
-
Drives Lead Optimization: Can accurately predict whether small chemical modifications will improve or weaken binding affinity.
Limitations:
-
Very High Computational Cost: FEP calculations are extremely demanding, requiring extensive sampling across multiple intermediate simulation windows.[25]
-
Complex Setup: The setup for these calculations is significantly more complex than for standard MD.[26]
-
Path-Dependent: The accuracy of FEP can depend on the transformation pathway chosen.
This protocol provides a high-level overview of a relative FEP calculation, which determines the change in binding affinity (ΔΔG_bind) when modifying a core scaffold (e.g., changing a substituent on the this compound ring).
-
Define the Perturbation: Identify the initial state (Ligand A bound to the protein) and the final state (Ligand B bound to the protein).
-
Build a Thermodynamic Cycle: The calculation is performed via a thermodynamic cycle where the vertical legs represent the binding of each ligand and the horizontal legs represent the alchemical transformation of one ligand into the other, both in the protein's binding site and free in solution.[26]
-
Setup Alchemical Simulations:
-
Prepare two systems: the protein-Ligand A complex and Ligand A alone in a solvent box.
-
Create a "dual topology" where the atoms unique to Ligand A can be morphed into the atoms unique to Ligand B.[25]
-
-
Run Windowed Simulations: The transformation is broken down into a series of discrete, non-physical intermediate states (lambda windows). A separate MD simulation is run for each window.[25]
-
Calculate Free Energy: The free energy difference between each window is calculated using statistical mechanics methods like the Bennett Acceptance Ratio (BAR).[24] Summing the ΔG across all windows gives the total free energy of the transformation.
-
Compute ΔΔG_bind: The relative binding free energy is calculated as: ΔΔG_bind = ΔG_(transformation in protein) - ΔG_(transformation in solvent)
Comparative Data Summary
To illustrate the output of these methods, consider a hypothetical case study involving two derivatives binding to a target kinase.
-
Derivative 1: this compound
-
Derivative 2: 5-Bromo-2,4-difluorobenzylamine
| Method | Metric | Derivative 1 (Chloro) | Derivative 2 (Bromo) | Interpretation |
| Molecular Docking | Vina Score (kcal/mol) | -8.5 | -8.8 | Derivative 2 is predicted to have slightly higher affinity. |
| MD Simulation | Ligand RMSD (Å, avg.) | 1.2 ± 0.3 | 1.4 ± 0.4 | Both ligands remain stably bound in the pocket over 100 ns. |
| MD Simulation | Key H-Bond Occupancy | 95% (to Asp184) | 92% (to Asp184) | The primary hydrogen bond is maintained for both derivatives. |
| Binding Free Energy | Relative ΔΔG (FEP) | 0 (Reference) | -0.45 ± 0.1 kcal/mol | FEP quantitatively predicts Derivative 2 binds more tightly by ~0.5 kcal/mol, corroborating the docking trend with higher confidence. |
Conclusion and Recommendations
The in-silico modeling of this compound derivatives requires a multi-faceted approach.
-
Start with Molecular Docking: Use it for initial pose prediction and to screen a large number of derivatives. It is fast and provides an essential structural hypothesis.
-
Validate with Molecular Dynamics: For high-priority hits, always perform MD simulations to confirm the stability of the docked pose and analyze the dynamic interactions that docking cannot capture.
-
Quantify with Free Energy Calculations: When precise affinity data is needed to guide lead optimization (e.g., choosing between a chloro or bromo substituent), employ rigorous methods like FEP to obtain quantitative predictions of binding affinity changes.
By strategically combining these methods, researchers can build a robust, self-validating computational workflow that significantly enhances the efficiency and insight of the drug discovery process.[3]
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 19. Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 23. youtube.com [youtube.com]
- 24. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. alchemistry.org [alchemistry.org]
A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-2,4-difluorobenzylamine: A Guide for Researchers
Introduction
5-Chloro-2,4-difluorobenzylamine is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both electron-withdrawing chlorine and fluorine atoms, imparts distinct physicochemical properties to the final compounds, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. For researchers and professionals in drug development and medicinal chemistry, the efficient and scalable synthesis of this key intermediate is of paramount importance. This guide provides a comprehensive head-to-head comparison of the most common and practical synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.
Comparative Analysis of Synthetic Strategies
Two primary and highly effective strategies for the synthesis of this compound have emerged as the most viable in both laboratory and industrial settings: the reductive amination of 5-chloro-2,4-difluorobenzaldehyde and the catalytic hydrogenation of 5-chloro-2,4-difluorobenzonitrile. A third, multi-step approach commencing from a substituted benzyl halide offers an alternative, albeit more complex, pathway.
Route 1: Reductive Amination of 5-Chloro-2,4-difluorobenzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and generally high yields.[1] This one-pot reaction involves the initial formation of an imine from the corresponding aldehyde and an ammonia source, which is then reduced in situ to the desired benzylamine.
The key advantages of this route are the mild reaction conditions and the use of readily available and relatively safe reducing agents. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this transformation.[2][3][4][5] The choice of reducing agent can be critical; while NaBH₄ is cost-effective, it can also reduce the starting aldehyde if the imine formation is not sufficiently rapid. NaBH(OAc)₃ is a milder and more selective reagent that preferentially reduces the imine, minimizing side reactions.[1]
The primary challenge of this route lies in the synthesis of the starting material, 5-chloro-2,4-difluorobenzaldehyde. This can be prepared from 2,4-dichlorofluorobenzene through a Friedel-Crafts acylation followed by hydrolysis and oxidation, or via fluorination of a corresponding dichlorobenzaldehyde.[6][7]
Route 2: Catalytic Hydrogenation of 5-Chloro-2,4-difluorobenzonitrile
The reduction of a nitrile functionality provides a direct and atom-economical route to the corresponding primary amine. Catalytic hydrogenation is the most common method for this transformation, typically employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
This route is often favored for its high yields and purity of the final product. A notable example is the reduction of 2,6-difluorobenzonitrile to 2,6-difluorobenzylamine, which proceeds with a yield of 94.6% and a purity of 99.2% using Raney Nickel.[8][9] The starting material, 5-chloro-2,4-difluorobenzonitrile, can be synthesized from 2,4-difluoro-5-chloroaniline via a Sandmeyer reaction or through the fluorination of a corresponding dichlorobenzonitrile.[10][11]
A significant consideration for this route is the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel, which requires stringent safety protocols.
Route 3: Multi-step Synthesis from a Substituted Benzyl Halide
An alternative, though more circuitous, route involves the initial chloromethylation of a suitable precursor like 1-chloro-2,4-difluorobenzene to form the corresponding benzyl chloride. This intermediate is then reacted with a source of ammonia, often through a Gabriel synthesis or by reaction with urotropine followed by hydrolysis, to yield the final benzylamine. While this method can be effective, it involves multiple steps which can lower the overall yield and increase the complexity of the synthesis and purification processes.
Quantitative Data Summary
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Hydrogenation |
| Starting Material | 5-Chloro-2,4-difluorobenzaldehyde | 5-Chloro-2,4-difluorobenzonitrile |
| Key Reagents | Ammonia source (e.g., NH₄OAc), NaBH₄ or NaBH(OAc)₃ | H₂, Raney Ni or Pd/C |
| Typical Yield | 80-90% (estimated) | 90-95% (estimated based on analogues)[8][9] |
| Typical Purity | >98% | >99%[8][9] |
| Reaction Time | 4-12 hours | 2-6 hours |
| Scalability | Readily scalable | Requires specialized high-pressure equipment |
| Safety Considerations | Handling of borohydride reagents | Handling of H₂ gas and pyrophoric catalysts |
| Environmental Impact | Boron waste streams | Catalyst recovery and disposal |
Experimental Protocols
Protocol for Route 1: Reductive Amination of 5-Chloro-2,4-difluorobenzaldehyde
Materials:
-
5-Chloro-2,4-difluorobenzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for Route 2: Catalytic Hydrogenation of 5-Chloro-2,4-difluorobenzonitrile
Materials:
-
5-Chloro-2,4-difluorobenzonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia solution (e.g., 7N in MeOH) (optional, to suppress secondary amine formation)
Procedure:
-
To a high-pressure autoclave, add 5-Chloro-2,4-difluorobenzonitrile (1.0 eq) and ethanol or methanol.
-
Carefully add Raney Nickel (5-10 wt% of the nitrile) under a stream of inert gas (e.g., Argon or Nitrogen).
-
(Optional) Add a solution of ammonia in methanol.
-
Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Wash the filter cake with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion and Recommendations
Both the reductive amination of 5-chloro-2,4-difluorobenzaldehyde and the catalytic hydrogenation of 5-chloro-2,4-difluorobenzonitrile represent viable and efficient methods for the synthesis of this compound.
-
The reductive amination route is highly advantageous for its operational simplicity, mild reaction conditions, and avoidance of high-pressure equipment, making it particularly suitable for standard laboratory settings. The primary consideration is the availability and synthesis of the starting aldehyde.
-
The nitrile hydrogenation route often provides higher yields and purity and is a more atom-economical process.[8][9] This method is well-suited for larger-scale production where the investment in specialized hydrogenation equipment can be justified. Stringent safety protocols are essential for this route.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the research or production campaign, including the scale of the synthesis, available equipment, safety considerations, and the cost and accessibility of the starting materials. For most laboratory-scale syntheses, the reductive amination approach offers a more practical and accessible starting point. For large-scale manufacturing, the efficiency and high purity offered by the nitrile hydrogenation route may be more compelling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 7. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 11. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,4-difluorobenzylamine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 5-Chloro-2,4-difluorobenzylamine is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural and logical framework for the safe handling and disposal of this halogenated aromatic amine, ensuring that its journey from benchtop to final disposition is managed with the utmost care and expertise.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with this class of compounds are significant. According to aggregated GHS information, similar chemicals are known to cause severe skin burns and eye damage.[1] This corrosive nature necessitates the use of robust personal protective equipment (PPE) and careful handling to prevent contact.[2] The toxicological properties of many fluorinated organic compounds are not fully investigated, warranting a cautious approach where all potential routes of exposure—inhalation, ingestion, and skin contact—are minimized.[2][3]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Based on GHS data for 5-Chloro-2-fluorobenzylamine and other difluorobenzylamines.[1] |
| Serious Eye Damage | H318: Causes serious eye damage | Consistent with the corrosive nature of halogenated amines.[1] |
| Environmental Hazard | (Not fully classified) | Halogenated organic compounds can be persistent in the environment. Disposal into drains is strictly prohibited.[2][4] |
Given these hazards, the core principle of disposal is to prevent any release into the environment and to ensure that the waste is handled by personnel with the appropriate training and equipment.
Regulatory Framework: Adherence to Mandated Standards
The disposal of this compound waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework for hazardous waste management.[5][6]
Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed (F, K, P, or U-listed wastes) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] Due to its corrosive nature, this compound waste would likely be classified as a characteristic hazardous waste. Furthermore, as a halogenated organic compound, it may fall under specific disposal guidelines.[5]
OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers provide information to their employees about the hazardous chemicals to which they are exposed, including proper handling and emergency procedures.[6][9]
Pre-Disposal and Spill Management Protocols
Proper disposal begins with meticulous handling and segregation of waste at the point of generation.
Protocol 1: Waste Segregation and Temporary Storage
-
Designate a Waste Container: Use a clearly labeled, compatible container for all waste containing this compound.[3] The container should be made of a material that will not react with the chemical; borosilicate glass or a suitable plastic container is recommended.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive).[6]
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.[2] Incompatible mixtures can lead to violent reactions.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources.[2][4] This area should have secondary containment to control any potential leaks.
-
Documentation: Maintain a log of the waste added to the container, including quantities and dates.
Protocol 2: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a face shield, appropriate gloves (e.g., nitrile, neoprene), and a lab coat.[2][3] For larger spills, a respirator with an organic vapor cartridge may be necessary.[2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and contain the spill.[10] Do not use combustible materials like sawdust.
-
Neutralization (with extreme caution): For small spills of amines, a 5% solution of a weak acid like acetic acid can be used to neutralize the material after it has been absorbed.[10] However, this should only be performed by trained personnel, as the neutralization reaction can generate heat.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontamination: Decontaminate the spill area with a 5% acetic acid solution followed by a water rinse.[10] All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: In case of any personal contact, immediately flush the affected area with water for at least 15 minutes and seek prompt medical attention.[2][10]
The Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. On-site chemical treatment to render it non-hazardous is generally not recommended in a standard laboratory setting due to the potential for hazardous byproducts and the need for specialized equipment and expertise.
The following workflow outlines the decision-making and operational steps for proper disposal.
Figure 1. Decision workflow for the disposal of this compound waste.
The most common and environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen fluoride (HF) and hydrogen chloride (HCl).[11]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By understanding the compound's inherent hazards, adhering to regulatory requirements, and implementing rigorous handling and segregation protocols, scientists can ensure that their work does not pose a threat to themselves, their colleagues, or the environment. The guiding principle is clear: all waste containing this compound must be collected, securely stored, and transferred to a certified professional for final disposal. This commitment to the complete lifecycle management of laboratory chemicals is a hallmark of excellence in the scientific community.
References
- 1. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 7. wku.edu [wku.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. osha.gov [osha.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. theic2.org [theic2.org]
Comprehensive Safety Guide for Handling 5-Chloro-2,4-difluorobenzylamine: PPE, Operations, and Disposal
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 5-Chloro-2,4-difluorobenzylamine. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural similarity to other halogenated benzylamines allows for a robust and conservative hazard assessment. The procedures outlined below are designed to create a self-validating system of safety, ensuring minimal risk during handling, use, and disposal.
Hazard Assessment: Understanding the Risks
This compound is anticipated to be a hazardous chemical, primarily classified as corrosive. This assessment is based on the known profiles of analogous compounds like 2,4-difluorobenzylamine and benzylamine itself.[1][2] The primary dangers are severe damage to skin and eyes upon contact, respiratory irritation from vapors, and potential harm if ingested.[1][2][3][4]
Table 1: Anticipated Hazard Profile
| Hazard | GHS Classification (Anticipated) | Description of Risk |
|---|---|---|
| Skin Corrosion | Category 1B / 1C | Causes severe skin burns and damage upon contact.[1][2][5][6] |
| Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage.[1][2][5][6] |
| Acute Toxicity | Category 4 (Oral, Dermal) | Harmful if swallowed or absorbed through the skin.[2][4][7] |
| Respiratory Irritation | STOT SE, Category 3 | Vapors or mists may cause irritation to the respiratory tract.[2][7] |
| Combustibility | Category 4 Flammable Liquid | The substance is a combustible liquid.[1][2][6] |
Incompatible materials include strong oxidizing agents, strong acids, and acid chlorides.[1][6] Hazardous decomposition during combustion can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) or hydrogen chloride (HCl).[1][3][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Table 2: Required Personal Protective Equipment
| Body Part | Recommended PPE | Rationale & Specifications |
|---|---|---|
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive liquid and vapors that can cause severe eye damage.[8][9] Standard safety glasses are insufficient. All eye and face protection should meet ANSI Z87.1 standards.[10] |
| Skin/Body | Gloves: Chemical-resistant gloves (Nitrile or Neoprene). Body: A flame-resistant lab coat and an apron. | Gloves: Disposable nitrile gloves provide good short-term protection; however, for prolonged handling or in case of a spill, heavier neoprene gloves are recommended.[10] Always inspect gloves before use and replace them immediately upon contamination. Body: A lab coat protects against incidental contact. An apron provides an additional barrier for torso protection.[11] |
| Respiratory | Operations must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[7][9] If engineering controls are not feasible or fail, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8][12] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. The entire foot must be covered.[10] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for safety.
A. Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][13]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before introducing this compound to the work area.
-
Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container.
B. Handling Protocol
-
Work Zone: Conduct all manipulations of the chemical exclusively within the chemical fume hood.
-
Dispensing: When transferring or weighing the liquid, do so carefully to avoid splashes. Use a secondary container to transport the chemical if necessary.
-
Reaction Setup: If adding to a reaction, add the material slowly. Be aware that reactions with incompatible materials can be exothermic.
-
Container Management: Keep the container tightly sealed when not in use.[1][14]
C. Post-Handling & Decontamination
-
Decontaminate: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of Consumables: All contaminated disposable items (e.g., gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.[1][3]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after work is complete.[1][4]
Emergency Response & Spill Management
Immediate and correct response to an exposure or spill is crucial.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4][6]
-
Skin Contact: Immediately remove all contaminated clothing.[3][6] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: DO NOT induce vomiting.[3][6] Rinse the mouth with water. Seek immediate medical attention.[1][6]
Spill Response Workflow
The following workflow outlines the procedural steps for managing a spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 5-Chloro-2-fluorobenzylamine | C7H7ClFN | CID 2773616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
